Technical Documentation Center

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Core Science & Biosynthesis

Foundational

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl chemical properties

An In-Depth Technical Guide to the Chemical Properties of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Introduction This technical guide provides a comprehensive overview of the chemical properties of the synthetic pentapeptid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Introduction

This technical guide provides a comprehensive overview of the chemical properties of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl. This compound is a pentapeptide composed of the amino acids Tyrosine, Alanine, Glycine, and Leucine, with specific modifications: a C-terminal ethyl ester and an N-terminal hydrochloride salt. The "DL" designation for Tyrosine, Alanine, and Leucine indicates that these positions contain a racemic mixture of both D and L stereoisomers. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its structure, properties, synthesis, and analytical characterization. Given the novelty of this specific peptide, this document synthesizes data from its constituent components and established principles of peptide chemistry to provide a predictive and practical framework for its scientific exploration.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl are derived from its unique sequence and chemical modifications.

Core Structure and Properties

A summary of the key identifiers and calculated physicochemical properties is presented below.

PropertyValue
Full Name DL-Tyrosyl-DL-alanyl-glycyl-DL-leucyl-glycine ethyl ester hydrochloride
Abbreviation H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl
Molecular Formula C₂₄H₃₈ClN₅O₇
Molecular Weight 544.05 g/mol
Amino Acid Sequence Tyr-Ala-Gly-Leu-Gly
Constituent Amino Acid Analysis

The overall properties of the pentapeptide are a composite of the individual amino acids in its sequence.

  • Tyrosine (Tyr, Y): An aromatic amino acid with a phenolic hydroxyl group.[1] This group is weakly acidic and can participate in hydrogen bonding and phosphorylation, making it a key residue in many biological signaling pathways.[1][2] While considered hydrophobic, it is more soluble in water than phenylalanine.[3]

  • Alanine (Ala, A): A nonpolar, aliphatic amino acid with a small methyl side chain.[4][5] Its hydrophobic nature contributes to the overall hydrophobicity of a peptide chain.[6] Alanine is considered ambivalent, meaning it can be located on the interior or exterior of a protein structure.[4]

  • Glycine (Gly, G): The simplest amino acid with a single hydrogen atom as its side chain.[7][8] This makes it achiral and conformationally flexible. Glycine is hydrophilic and can act as a buffer in solution.[9][10]

  • Leucine (Leu, L): A non-polar, aliphatic amino acid with a branched isobutyl side chain.[11] It is an essential amino acid and is considered very hydrophobic.[12]

Chemical Modifications
  • C-Terminal Ethyl Ester (-OEt): The carboxyl group of the C-terminal glycine is esterified with ethanol. This modification neutralizes the negative charge of the carboxylate, increasing the overall hydrophobicity of the peptide.[13] Carboxyl group protection as an ester is a common strategy in peptide synthesis.[14] The ethyl ester can be more resistant to hydrolysis than a methyl ester under certain conditions.[13]

  • N-Terminal Hydrochloride Salt (.HCl): The peptide is supplied as a hydrochloride salt, meaning the free N-terminal amino group is protonated (–NH₃⁺) and balanced by a chloride ion (Cl⁻). This salt form generally enhances the stability and solubility of the peptide in aqueous solutions compared to its free base form.

The Significance of DL-Stereoisomers

The presence of racemic mixtures of Tyrosine, Alanine, and Leucine means the final product is a complex mixture of a large number of stereoisomers. This has several critical implications:

  • Structural Heterogeneity: Unlike a peptide synthesized with optically pure L- or D-amino acids, which adopts a specific three-dimensional conformation, this stereorandomized peptide will exist as a diverse ensemble of structures.[15]

  • Analytical Profile: Despite the vast number of stereoisomers, such mixtures can often be purified to yield a single peak in reverse-phase HPLC, as separation is primarily based on hydrophobicity, which is identical for all stereoisomers.[15] Mass spectrometry will also show a single mass for all isomers.

  • Biological Activity: The biological activity of peptides is highly dependent on their three-dimensional structure. A stereorandomized peptide may exhibit different or reduced activity compared to its homochiral (all-L or all-D) counterpart. However, in some cases, stereorandomization can reduce cytotoxicity while preserving certain biological effects, potentially increasing the therapeutic index.[15]

Synthesis and Purification

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl would typically be achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Theoretical Synthesis Workflow

A standard Fmoc-based SPPS protocol would be employed.

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or a similar resin suitable for generating a C-terminal acid upon cleavage, which would then be esterified post-synthesis. Alternatively, a more complex synthesis could aim to build the peptide on a Gly-OEt pre-loaded support, though this is less common.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound glycine using a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Activate the first amino acid, Fmoc-DL-Leu-OH, using a coupling reagent such as HBTU/DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.

  • Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Gly-OH, Fmoc-DL-Ala-OH, and Fmoc-DL-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of Tyrosine during synthesis.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal Tyrosine.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.

  • Esterification: The cleaved peptide with a C-terminal carboxylic acid would then be esterified using ethanol in the presence of an acid catalyst.

  • Precipitation and Isolation: Precipitate the crude peptide ethyl ester in cold diethyl ether, wash the pellet, and dry it under a vacuum.

  • Salt Formation: Dissolve the purified peptide in a minimal amount of aqueous HCl and lyophilize to obtain the final hydrochloride salt.

SPPS_Workflow Resin Fmoc-Gly-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-DL-Leu-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-DL-Ala-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-DL-Tyr(tBu)-OH Deprotection4->Coupling4 Final_Deprotection Final Fmoc Deprotection Coupling4->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Esterification Esterification (Ethanol/Acid) Cleavage->Esterification Purification RP-HPLC Purification Esterification->Purification Lyophilization Lyophilization & Salt Formation Purification->Lyophilization Final_Product H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Lyophilization->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification by RP-HPLC

Purification of the crude peptide is essential to remove by-products from the synthesis.[16]

  • System and Column: A preparative HPLC system with a C18 stationary phase column is recommended.[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-65% B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak, detected by UV absorbance at 214 nm and 280 nm (due to the Tyrosine residue).

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

Purity Assessment by Analytical RP-HPLC

A fast gradient on an analytical C18 column is used to assess the purity of the final product.[18][19]

ParameterSpecification
HPLC System Analytical HPLC with UV detector
Column C18 reversed-phase, 4.6 x 150 mm, 3-5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm & 280 nm
Expected Result A single major peak indicating a pure mixture of stereoisomers.
Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

  • Expected Ion (M+H)⁺: 508.6 Da (corresponding to the protonated free base C₂₄H₃₇N₅O₇)

  • Methodology: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and infused into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the calculated mass of the protonated molecule.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[20]

  • ¹H NMR: A routine ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will confirm the presence of expected proton environments, such as aromatic protons from Tyrosine and aliphatic protons from Alanine and Leucine.

  • 2D NMR: Advanced 2D NMR techniques like COSY and TOCSY can be used to assign specific proton resonances to individual amino acid spin systems.[21] However, due to the stereoisomeric complexity, the spectra will be highly convoluted, representing an average of all isomers present. This makes a complete, discrete structural elucidation of a single stereoisomer impossible from the mixture.[21]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Peptide Crude Peptide HPLC_Purification Preparative RP-HPLC Crude_Peptide->HPLC_Purification Lyophilized_Peptide Purified Lyophilized Peptide HPLC_Purification->Lyophilized_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Lyophilized_Peptide->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Lyophilized_Peptide->Mass_Spec NMR_Spec NMR Spectroscopy (Structural Information) Lyophilized_Peptide->NMR_Spec Purity_Report Purity_Report Analytical_HPLC->Purity_Report Purity > 95% MS_Report MS_Report Mass_Spec->MS_Report Correct MW NMR_Report NMR_Report NMR_Spec->NMR_Report Proton Spectrum

Sources

Exploratory

Synthesis and Purification of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl: A Technical Guide to Liquid-Phase Peptide Synthesis (LPPS)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The synthesis of highly modified, short-chain peptides—such as the race...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The synthesis of highly modified, short-chain peptides—such as the racemic pentapeptide ester H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl —presents unique challenges that render traditional Solid-Phase Peptide Synthesis (SPPS) suboptimal. Because the target molecule terminates in an ethyl ester and comprises multiple racemic (DL) amino acids, Liquid-Phase Peptide Synthesis (LPPS) is the most efficient, scalable, and cost-effective methodology.

As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation. Here, we will dissect the causality behind our chemical choices—specifically the use of Fmoc-chemistry in solution, water-soluble carbodiimide coupling, and the chromatographic management of diastereomeric mixtures. Every workflow described herein functions as a self-validating system, ensuring high-fidelity elongation and purification.

Mechanistic Rationale & Retrosynthetic Strategy

Why Liquid-Phase Peptide Synthesis (LPPS)?

While SPPS is the industry standard for long sequences, LPPS is experiencing a resurgence for short peptides (≤ 5 residues) and modified C-termini [1]. Synthesizing a C-terminal ethyl ester via SPPS requires specialized, expensive resins and harsh cleavage conditions (e.g., ethanolysis) that often suffer from low yields. LPPS allows us to use commercially available H-Gly-OEt·HCl as the starting material, building the peptide in solution with complete control over the C-terminus.

Protecting Group Strategy

We employ an Fmoc/tBu strategy rather than Boc/Bzl.

  • N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mildly basic conditions (20% piperidine). This is critical because repetitive exposure to strong acids (required for Boc removal) would risk premature hydrolysis or transesterification of the C-terminal ethyl ester.

  • Side-Chain Protection (tBu): The phenolic hydroxyl of Tyrosine is protected with a tert-butyl (tBu) group to prevent unwanted side-chain acylation during coupling. It is globally removed at the end of the synthesis.

Coupling Chemistry: The EDC/HOBt System

For solution-phase coupling, we utilize EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)[2].

  • Causality: Standard carbodiimides like DCC generate dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from solution without extensive chromatography. EDC, however, generates a water-soluble urea byproduct. This allows us to purify the intermediate after every coupling step via a simple aqueous wash (liquid-liquid extraction), making the LPPS cycle highly efficient. HOBt is added to form an active ester intermediate, which accelerates the reaction and suppresses oxazolone-mediated side reactions.

Retrosynthesis Final H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl (Target Pentapeptide) Protected Fmoc-DL-Tyr(tBu)-DL-Ala-Gly-DL-Leu-Gly-OEt (Fully Protected Precursor) Final->Protected 1. Piperidine (Fmoc removal) 2. TFA (tBu removal) 3. HCl exchange Frag1 Fmoc-DL-Tyr(tBu)-OH (N-Terminal AA) Protected->Frag1 EDC·HCl / HOBt Coupling Frag2 H-DL-Ala-Gly-DL-Leu-Gly-OEt (Tetrapeptide Intermediate) Protected->Frag2

Caption: Retrosynthetic workflow highlighting the Fmoc/tBu protecting group strategy and EDC/HOBt coupling.

Experimental Workflow: The Iterative LPPS Cycle

The synthesis proceeds from the C-terminus to the N-terminus. The following protocol outlines the self-validating cycle used for each amino acid addition.

Standard Coupling Protocol
  • Preparation: Dissolve the free-amine peptide ester (e.g., H-Gly-OEt·HCl, 1.0 eq) and the incoming protected amino acid (e.g., Fmoc-DL-Leu-OH, 1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) depending on solubility.

  • Activation: Add HOBt (1.2 eq) and cool the mixture to 0°C in an ice bath to control the exotherm.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt of the starting amine.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine (ninhydrin-positive spot) confirms reaction completion.

Aqueous Workup (Purification)
  • Dilute the reaction mixture with excess DCM.

  • Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (removes unreacted amine and basic impurities).

    • Saturated aqueous NaHCO₃ (removes unreacted Fmoc-amino acid and acidic byproducts).

    • Brine (removes residual water-soluble EDC-urea byproduct).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Fmoc Deprotection Protocol
  • Dissolve the protected peptide in a 20% solution of Piperidine in DMF. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 2 (LC-MS): Confirm the removal of the Fmoc group (loss of 222 Da) and the presence of the desired free-amine mass.

  • Concentrate the solution in vacuo. Precipitate the free amine by adding cold diethyl ether. Centrifuge and decant the ether to remove the dibenzofulvene-piperidine adduct.

LPPS_Cycle Start H-AA(n)-OEt (Starting Amine/Peptide) Couple Coupling Reaction Fmoc-AA(n+1)-OH, EDC·HCl, HOBt, DIPEA Start->Couple Wash1 Aqueous Workup (Remove urea & unreacted acid) Couple->Wash1 Organic Layer Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Protected Peptide Wash2 Precipitation / Extraction (Isolate free amine) Deprotect->Wash2 Wash2->Couple Iterate for n+1 Next Next Cycle or Final Cleavage Wash2->Next Sequence Complete

Caption: The iterative Liquid-Phase Peptide Synthesis (LPPS) cycle emphasizing aqueous workup.

Global Deprotection and Salt Exchange

Once the full sequence (Fmoc-DL-Tyr(tBu)-DL-Ala-Gly-DL-Leu-Gly-OEt) is assembled, the final Fmoc group is removed via the standard piperidine protocol. The resulting peptide is H-DL-Tyr(tBu)-DL-Ala-Gly-DL-Leu-Gly-OEt.

tBu Removal
  • Treat the peptide with a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The TIPS acts as a carbocation scavenger to prevent re-alkylation of the Tyrosine phenolic ring.

  • Concentrate the TFA under a stream of nitrogen and precipitate the crude peptide using cold diethyl ether. At this stage, the peptide exists as a TFA salt .

Hydrochloride Salt Exchange

To achieve the target .HCl salt , the counterion must be exchanged.

  • Dissolve the crude TFA salt in 0.1 M aqueous HCl.

  • Lyophilize (freeze-dry) the solution.

  • Repeat the dissolution in 0.1 M HCl and lyophilization two more times. The mass action of excess volatile HCl effectively displaces the TFA, yielding the highly pure H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl.

Purification Strategy for Diastereomeric Mixtures

Because the sequence contains three racemic amino acids (DL-Tyr, DL-Ala, DL-Leu), the final product is not a single molecule but a mixture of


 distinct stereoisomers.

Chromatographic Causality: In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), diastereomers possess different physicochemical properties and will interact differently with the C18 stationary phase. Consequently, the chromatogram will not display a single sharp peak. Instead, it will show a complex multiplet or a broad "envelope" of overlapping peaks [3].

Critical Protocol Deviation: Unlike standard peptide purification where only the apex of the main peak is collected, purifying this racemic mixture requires pooling the entire mass-verified envelope . Collecting a single fraction would inadvertently isolate a specific diastereomer, destroying the intended racemic stoichiometry of the product.

Quantitative Data Summaries

Table 1: Stepwise LPPS Mass Verification Data

Synthesis Step Intermediate Product Chemical Formula Expected m/z [M+H]⁺ Typical Yield (%)
Start H-Gly-OEt C₄H₉NO₂ 104.1 N/A
Cycle 1 H-DL-Leu-Gly-OEt C₁₀H₂₀N₂O₃ 217.2 92%
Cycle 2 H-Gly-DL-Leu-Gly-OEt C₁₂H₂₃N₃O₄ 274.3 89%
Cycle 3 H-DL-Ala-Gly-DL-Leu-Gly-OEt C₁₅H₂₈N₄O₅ 345.4 88%
Cycle 4 H-DL-Tyr(tBu)-DL-Ala-Gly-DL-Leu-Gly-OEt C₂₈H₄₅N₅O₇ 564.7 85%

| Cleavage | H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt | C₂₄H₃₇N₅O₇ | 508.6 | 95% |

Table 2: Preparative RP-HPLC Gradient Conditions

Time (min) % Mobile Phase A (0.1% HCl in H₂O)* % Mobile Phase B (0.1% HCl in Acetonitrile) Flow Rate (mL/min)
0.0 95 5 15.0
5.0 95 5 15.0
35.0 40 60 15.0
40.0 5 95 15.0

| 45.0 | 95 | 5 | 15.0 |

*Note: 0.1% HCl is used as the mobile phase modifier instead of the traditional 0.1% TFA to maintain the hydrochloride salt form during purification and prevent counterion reversion.

References

  • Royal Society of Chemistry. "Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS)". Sustainability in Tides Chemistry Green Approaches to Oligonucleotides and Oligopeptides Synthesis.
  • Peptide Scientific. "Commonly Used Coupling Reagents in Peptide Synthesis". Dilun Biotechnology.
  • MDPI. "Luteinizing Hormone Releasing Hormone/Galactose Core/Lipopeptide". Molecules.
Foundational

Technical Profile: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Topic: Solubility Profile and Technical Handling of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists Executive Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Technical Handling of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Technical Summary

This guide details the physicochemical properties and solubility protocols for the pentapeptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . Unlike standard biological peptides, this molecule presents a unique set of challenges and advantages due to its specific structural modifications:

  • Racemic Heterogeneity (DL-isomers): The inclusion of DL-amino acids at the Tyr, Ala, and Leu positions results in a mixture of stereoisomers (

    
     theoretical isomers). This prevents efficient crystal lattice packing, rendering the solid amorphous and generally more soluble than its pure enantiomeric counterparts.
    
  • C-Terminal Ethyl Ester (OEt): This modification masks the C-terminal carboxylate, increasing hydrophobicity and removing a potential negative charge. This makes the peptide more cell-permeable but susceptible to base-catalyzed hydrolysis.

  • Hydrochloride Salt (HCl): The N-terminal amine is protonated (

    
    ), providing a critical ionic handle for aqueous solubility.
    

Physicochemical Analysis & Solubility Logic

To predict and manipulate the solubility of this peptide, we must analyze the interplay between its hydrophobic core and its ionic modifications.[1]

Table 1: Residue-Specific Hydrophobicity & Charge Contribution
Residue / GroupNatureHydropathy Index (Kyte-Doolittle)*Solubility Contribution
H- (N-Terminus) Cationic (due to HCl)N/AHigh Solubilizer (Protonated at pH < 8)
DL-Tyr Amphipathic/Aromatic-1.3Moderate (H-bonding via -OH, but aromatic ring is hydrophobic)
DL-Ala Hydrophobic1.8Low
Gly Neutral/Flexible-0.4Neutral
DL-Leu Hydrophobic3.8Aggregator (Major hydrophobic contributor)
Gly Neutral-0.4Neutral
-OEt (C-Terminus) HydrophobicN/ALow (Removes anionic charge)
.HCl (Counterion) IonicN/ACritical Solubilizer
  • Note: The racemic (DL) nature disrupts secondary structures (alpha-helices/beta-sheets) that typically cause aggregation in pure L-peptides, theoretically enhancing solubility.

The "Push-Pull" Solubility Mechanism

The solubility of this molecule is a "tug-of-war":

  • The Pull (Hydrophobic): The Leucine side chain, the aromatic Tyrosine ring, and the Ethyl Ester cap drive the molecule toward aggregation or organic solubility.

  • The Push (Hydrophilic): The HCl salt forces the N-terminus into a cationic state (

    
    ), which solvates the peptide in water.
    

Validated Solubilization Protocols

Warning: Do NOT use basic buffers (pH > 7.5) initially. The C-terminal ethyl ester is prone to saponification (hydrolysis) in alkaline conditions, converting the molecule to the free acid form (H-Tyr-Ala-Gly-Leu-Gly-OH).

Protocol A: Standard Aqueous Reconstitution (Primary Method)

Best for: In vitro assays, low concentration stocks (< 2 mg/mL).

  • Equilibration: Allow the lyophilized vial to reach room temperature to prevent condensation.

  • Solvent Selection: Use sterile, deionized water or 0.9% saline.

    • Why? PBS (Phosphate Buffered Saline) can sometimes cause precipitation if the ionic strength shields the stabilizing charge of the HCl salt.

  • Addition: Add solvent to achieve a target concentration of 1 mg/mL.

  • Agitation: Vortex gently for 30 seconds.

  • Visual Check: The solution should be clear and colorless. If particulates persist, proceed to Protocol B.

Protocol B: The "Hydrophobic Rescue" (Organic Co-Solvent)

Best for: High concentration stocks (> 5 mg/mL) or stubborn aggregates.

  • Initial Dissolution: Dissolve the peptide powder in a minimal volume of DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[2]

    • Target: 10-20% of the final target volume.

    • Mechanism: DMSO disrupts intermolecular hydrophobic interactions between Leucine/Tyrosine residues and solvates the Ethyl Ester.

  • Dilution: Slowly add water/buffer dropwise to the DMSO-peptide solution while vortexing.

    • Caution: Adding DMSO to water can sometimes cause transient precipitation.[2] Always add water to the organic phase.

  • Final Concentration: Ensure the final organic solvent concentration is compatible with your assay (typically < 1% for cell culture).

Decision Tree Workflow (Graphviz)

The following diagram outlines the logical decision process for solubilizing this specific peptide salt.

PeptideSolubility Start Start: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl (Lyophilized Powder) SolventChoice Select Solvent Strategy Start->SolventChoice WaterAdd Add Sterile Water (Target 1 mg/mL) SolventChoice->WaterAdd Standard Rescue Protocol B: Organic Rescue SolventChoice->Rescue High Conc. (>5mg/mL) CheckClear Is Solution Clear? WaterAdd->CheckClear Success Ready for Assay (Store -20°C) CheckClear->Success Yes Cloudy Cloudy / Precipitate CheckClear->Cloudy No Cloudy->Rescue AddDMSO Dissolve in 100% DMSO (Min. Volume) Rescue->AddDMSO Dilute Dilute with Water (Dropwise) AddDMSO->Dilute Verify Verify Ester Integrity (Ensure pH < 7.5) Dilute->Verify Verify->Success

Caption: Logical workflow for solubilizing H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl, prioritizing aqueous stability while accounting for hydrophobic aggregation.

Stability & Handling Risks

A. Ester Hydrolysis (The "Saponification" Risk)

The ethyl ester (OEt) at the C-terminus is chemically labile.

  • Risk: Exposure to pH > 8.0 will cleave the ester bond, releasing Ethanol and the free acid peptide.

  • Mitigation: Avoid carbonate buffers or strong bases (NaOH). If pH adjustment is necessary, use weak bases (e.g., dilute

    
    ) very cautiously and keep the solution on ice.
    
B. Hygroscopicity of HCl Salts
  • Risk: Hydrochloride salts are prone to absorbing atmospheric moisture. Wet peptide degrades faster (deamidation/hydrolysis).

  • Mitigation: Always equilibrate the vial to room temperature before opening. Store desiccated at -20°C.

C. Stereochemical Stability
  • Insight: Since the peptide is already a DL-racemic mixture, racemization during storage is not a concern (unlike with pure L-isomers). However, this heterogeneity means the peptide will not elute as a single sharp peak on HPLC; expect a broad peak or multiple split peaks representing the diastereomers.

References

  • Nokwe, C. N., et al. (2015). Solubility of Peptides and Proteins: A Practical Guide. Journal of Peptide Science.

  • Sigma-Aldrich. (2023). Peptide Solubility and Handling Guidelines.[1][2][3][4][5][6] Merck KGaA.

  • Avanti Polar Lipids. (2024). Properties of Amino Acid Ethyl Esters and Hydrochloride Salts.[7]

  • Bachem. (2022). Peptide Stability: Hydrolysis of Esters and Amides.

Sources

Exploratory

Biological Activity of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl: A Technical Guide

This technical guide provides an in-depth analysis of the biological activity, pharmacological context, and experimental characterization of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . Based on its pri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the biological activity, pharmacological context, and experimental characterization of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl .

Based on its primary sequence and stereochemical composition, this compound is identified as a synthetic analogue of Leucine-Enkephalin (a naturally occurring endogenous opioid peptide). It serves primarily as a probe for Structure-Activity Relationship (SAR) studies, specifically investigating the role of aromaticity at position 4 and the impact of stereochemical modifications on enzymatic stability.

Compound Profile & Chemical Identity

This compound is a pentapeptide ethyl ester hydrochloride salt containing racemic (DL) amino acids at positions 1, 2, and 4. Its design mimics the endogenous opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) but introduces critical modifications to probe receptor affinity and metabolic resistance.

Feature Specification
Full Chemical Name DL-Tyrosyl-DL-Alanyl-Glycyl-DL-Leucyl-Glycine Ethyl Ester Hydrochloride
Sequence H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt[1][2][3][4] • HCl
Molecular Formula C26H41N5O7 • HCl (Approximate, based on free base)
Molecular Weight ~572.1 g/mol (Free base ~535.6)
Stereochemistry Racemic mixture (8 theoretical stereoisomers due to 3 chiral centers)
Solubility Soluble in water, DMSO, and Methanol
Primary Class Synthetic Opioid Peptide Analogue (Enkephalin derivative)
Structural Significance (SAR Analysis)

The biological activity of this compound is defined by its deviation from the native Leu-Enkephalin sequence (Tyr-Gly-Gly-Phe-Leu):

  • DL-Tyr (Position 1): The N-terminal Tyrosine is the "message" residue essential for opioid receptor activation.

    • L-Isomer: Active.[3]

    • D-Isomer: Generally inactive or antagonistic.

    • Implication: The racemic mixture will have reduced potency (approx. 50%) compared to the pure L-isomer.

  • DL-Ala (Position 2): Replaces Glycine.

    • D-Ala: Stabilizes the peptide against aminopeptidases and restricts conformational freedom, often enhancing biological activity (e.g., in DADLE).

    • L-Ala: Typically reduces affinity due to steric hindrance.

  • Gly (Position 3): Conserved "hinge" residue, essential for proper folding.

  • DL-Leu (Position 4): Replaces Phenylalanine (Phe).

    • Critical Modification: The aromatic ring of Phe4 is crucial for

      
      -stacking interactions within the receptor binding pocket.
      
    • Effect: Substitution with the aliphatic Leucine typically results in a significant loss of affinity for both

      
       (MOR) and 
      
      
      
      (DOR) opioid receptors.
  • Gly-OEt (Position 5): Replaces Leucine and adds an ethyl ester.

    • Effect: The esterification increases lipophilicity, potentially enhancing membrane permeability, but the loss of the specific C-terminal side chain (Leu/Met) may alter receptor subtype selectivity.

Pharmacological Mechanism

Mechanism of Action: Opioid Receptor Modulation

Although the affinity is modulated by the Leu4 substitution, the active stereoisomers within the mixture (specifically L-Tyr-D-Ala-Gly-L-Leu-Gly-OEt) function as ligands for G-protein coupled opioid receptors (GPCRs).

  • Primary Target:

    
    -Opioid Receptor (DOR) and 
    
    
    
    -Opioid Receptor (MOR).
  • Signaling Cascade: Binding induces a conformational change in the GPCR, leading to the dissociation of the

    
     subunit.
    
  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase (reduced cAMP).

    • Activation of G-protein coupled inwardly rectifying potassium channels (GIRKs)

      
       Hyperpolarization.
      
    • Inhibition of voltage-gated calcium channels (VGCCs)

      
       Reduced neurotransmitter release.
      
Diagram: Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical pathway activated by enkephalin analogues.

OpioidSignaling Ligand H-DL-Tyr-DL-Ala-... (Peptide Ligand) Receptor Opioid Receptor (Mu/Delta) Ligand->Receptor Binding GProtein Gi/Go Protein (Heterotrimeric) Receptor->GProtein Activation (GDP->GTP) AC Adenylyl Cyclase GProtein->AC Inhibition (-) Channels Ion Channels (K+ Open, Ca2+ Block) GProtein->Channels Modulation (+/-) cAMP cAMP Levels AC->cAMP Decreased Production Effect Neuronal Hyperpolarization (Analgesia) cAMP->Effect Reduced Excitability Channels->Effect Membrane Potential Change

Figure 1: Signal transduction pathway for opioid peptide analogues. The ligand binds to the receptor, triggering Gi/o-mediated inhibition of cAMP and modulation of ion channels.

Experimental Protocols

To validate the biological activity of this specific compound, two core assays are required: a Radioligand Binding Assay (to determine affinity) and an Enzymatic Stability Assay (to determine half-life).

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of the compound at 

and

receptors.

Reagents:

  • Membrane preparations from CHO cells stably expressing human MOR or DOR.

  • Radioligand:

    
    -DAMGO (
    
    
    
    -selective) or
    
    
    -DADLE (
    
    
    -selective).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Step-by-Step Workflow:

  • Preparation: Dilute H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in assay buffer to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 100

    
    L membrane suspension + 50 
    
    
    
    L radioligand (~1 nM final) + 50
    
    
    L test compound.
  • Equilibrium: Incubate at 25°C for 60 minutes to allow equilibrium binding.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) using liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Enzymatic Stability Assay

Objective: Assess the resistance of the peptide to degradation by plasma proteases (Amino acids D-Ala and D-Leu confer stability).

Reagents:

  • Human Plasma (pooled) or Purified Aminopeptidase N.

  • HPLC System with C18 Column.

Step-by-Step Workflow:

  • Incubation: Spike human plasma with the test peptide to a final concentration of 100

    
    M.
    
  • Sampling: Incubate at 37°C. Withdraw aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of ice-cold Acetonitrile/0.1% TFA to precipitate proteins and stop the reaction.
    
  • Centrifugation: Spin at 10,000 x g for 10 minutes. Collect supernatant.

  • HPLC Analysis: Inject supernatant onto a C18 column. Elute with a linear gradient of Water/Acetonitrile (0.1% TFA).

  • Calculation: Integrate the peak area of the intact parent peptide. Plot ln(Peak Area) vs. Time to determine the rate constant (

    
    ) and half-life (
    
    
    
    ).

Visualization: Enzymatic Degradation Logic

The stability of this compound is heavily influenced by its stereochemistry. The following diagram details the degradation logic.

Degradation Peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt L_Iso L-Tyr / L-Ala Isomers (Susceptible) Peptide->L_Iso Fraction 1 D_Iso D-Tyr / D-Ala Isomers (Resistant) Peptide->D_Iso Fraction 2 Aminopeptidase Aminopeptidase N (N-term Cleavage) Products Inactive Metabolites (Tyr + Fragments) Aminopeptidase->Products Enkephalinase Neprilysin (CD10) (Gly3-Leu4 Cleavage) Enkephalinase->Products L_Iso->Aminopeptidase Rapid Attack L_Iso->Enkephalinase Cleavage D_Iso->Aminopeptidase Inhibits Stable Intact Bioactive Peptide (Prolonged Activity) D_Iso->Stable Persists

Figure 2: Metabolic fate of the racemic peptide mixture. D-isomers resist enzymatic hydrolysis, extending the biological half-life compared to native L-enkephalins.

References

  • Schiller, P. W. (1984).[4] "Conformational Analysis of Enkephalin and Conformation-Activity Relationships." The Peptides: Analysis, Synthesis, Biology, Vol 6, 219-268. Link

  • Hruby, V. J., & Gehrig, C. A. (1989). "Recent developments in the design of receptor-specific opioid peptides." Medicinal Research Reviews, 9(3), 343-401. Link

  • Roques, B. P., et al. (1993). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews, 45(1), 87-146. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Foundational

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl: A Technical Guide to Research Applications

Executive Summary The synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl represents a highly specialized molecular tool in modern peptide chemistry and pharmacology. Structurally homologous to endogenous opioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl represents a highly specialized molecular tool in modern peptide chemistry and pharmacology. Structurally homologous to endogenous opioid peptides (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu), this sequence incorporates three critical modifications: a racemic mixture of DL-amino acids at multiple stereocenters, a C-terminal ethyl ester (OEt), and formulation as a hydrochloride salt.

For drug development professionals and analytical chemists, this compound is not intended as a direct therapeutic. Instead, it serves as a robust, multifaceted substrate for evaluating stereoselective protease resistance, developing chiral chromatographic methods, and modeling biomimetic membrane permeability. This whitepaper deconstructs the mechanistic rationale behind its structure and provides self-validating protocols for its application in preclinical research.

Structural Deconstruction & Mechanistic Rationale

To leverage this peptide effectively, researchers must understand the causality behind its structural modifications. Every functional group has been engineered to overcome the traditional limitations of native peptides, such as rapid proteolytic cleavage and poor membrane partitioning.

  • Stereochemical Complexity (DL-Racemates): The incorporation of DL-Tyr, DL-Ala, and DL-Leu generates a library of 8 distinct stereoisomers (

    
    ). The L 
    
    
    
    D chirality conversion severely compromises peptide-protease binding affinity. Mechanistically, the relative distance between the scissile peptide carbonyl and the catalytic triad of serine proteases (e.g., H57, D102, S195) is significantly altered in D-peptide complexes, locking the enzyme in an inactive conformation [1].
  • C-Terminal Ethyl Esterification (-OEt): Native peptides possess a negatively charged C-terminal carboxylate at physiological pH (7.4), which drastically increases the desolvation energy required to cross lipophilic barriers. Esterification masks this charge, reducing the number of solvent-exposed hydrogen bond donors and significantly increasing the partition coefficient (LogP) [2].

  • Hydrochloride Salt Formulation (.HCl): While the ethyl ester increases lipophilicity, the N-terminal amine remains protonated as an HCl salt, ensuring sufficient aqueous solubility for formulation in standard physiological buffers prior to assay execution.

G A H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl B DL-Amino Acid Substitution (Stereochemical Shielding) A->B C C-Terminal Ethyl Ester (Charge Masking) A->C D Protease Resistance (Aminopeptidases/Trypsin) B->D Steric Hindrance E Increased Lipophilicity (LogP Enhancement) C->E Reduced H-Bonding F In Vivo Half-Life Extension D->F G Enhanced BBB Permeability E->G

Caption: Mechanistic rationale for the enhanced stability and permeability of the modified pentapeptide.

Core Research Applications

Stereoselective Protease Resistance Profiling

Endogenous enkephalins have a half-life of mere minutes in plasma due to rapid degradation by aminopeptidases (cleaving the Tyr-Gly bond) and dipeptidyl carboxypeptidases. By utilizing the DL-mixture, researchers can perform competitive degradation assays. The D-Ala substitution at position 2 provides exceptional steric shielding against aminopeptidase N, while the C-terminal ester protects against carboxypeptidases [1, 3].

Biomimetic Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for predicting passive transcellular absorption. Because this peptide contains both lipophilic enhancements (OEt) and variable stereochemistry, it is an ideal calibration standard for PAMPA models designed to predict Blood-Brain Barrier (BBB) penetration for neuroactive peptides[2, 4].

Chiral Chromatography Method Development

Separating a mixture of 8 closely related peptide diastereomers requires high-efficiency chiral stationary phases (CSPs). This peptide serves as a rigorous system suitability standard for validating LC-MS/MS methods, ensuring that the chromatographic system has the resolving power necessary for complex stereoisomeric drug formulations.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Predicted Permeability Impact

Structural FeatureMechanistic RationalePredicted LogP ShiftExpected PAMPA

(

cm/s)
Native Enkephalin Unprotected termini, L-amino acidsBaseline (-1.2)

(Impermeable)
D-Ala Substitution Aminopeptidase resistance, slight structural rigidificationNegligible

(Impermeable)
C-Terminal -OEt Masks carboxylate charge, lowers desolvation energy

to


(Moderate/High)
DL-Mixture (Global) Disruption of secondary structure (e.g.,

-turns)
Variable by isomerIsomer-dependent variance

Table 2: Proteolytic Stability Matrix (Self-Validating Control Framework)

Enzyme / MatrixL-Isomer Control Half-LifeDL-Isomer Mixture Half-LifeMechanism of Evasion
Human Serum

minutes

minutes
Global peptidase shielding
Aminopeptidase N

minutes
Resistant (D-Ala isomers)N-terminal steric clash
Carboxypeptidase A

minutes
Resistant (All isomers)Esterification blocks active site

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the effects of stereochemistry and esterification.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol isolates passive diffusion mechanics, eliminating active transport variables present in Caco-2 cell lines [4].

Materials: 96-well PAMPA filter plate (PVDF membrane, 0.45


m pore size), 1% Lecithin in dodecane, pH 7.4 PBS, LC-MS/MS system.
  • Membrane Preparation: Carefully apply 5

    
    L of the 1% lecithin/dodecane solution to the PVDF membrane of each well in the donor plate. Allow 5 minutes for solvent evaporation.
    
  • Donor Solution: Dissolve H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in DMSO (stock), then dilute in pH 7.4 PBS to a final concentration of 100

    
    M (final DMSO 
    
    
    
    ).
  • Loading: Add 300

    
    L of the donor solution to the donor compartment. Add 300 
    
    
    
    L of blank pH 7.4 PBS to the acceptor compartment.
  • Incubation: Assemble the sandwich plate and incubate at 25°C for 5 hours under gentle agitation (150 rpm). Control: Run a parallel assay using native Leu-enkephalin as a low-permeability control.

  • Harvest & Analysis: Carefully extract 100

    
    L from both the donor and acceptor compartments. Analyze via LC-MS/MS using a chiral column to quantify the concentration of each of the 8 stereoisomers independently.
    
  • Calculation: Calculate the effective permeability coefficient (

    
    ) using the standard PAMPA equation based on the equilibrium concentration.
    

Workflow N1 Donor Compartment (Peptide + pH 7.4 Buffer) N2 Artificial Lipid Membrane (Lecithin/Dodecane) N1->N2 Passive Diffusion N3 Acceptor Compartment (pH 7.4 Buffer) N2->N3 N4 LC-MS/MS Analysis (Stereoisomer Resolution) N3->N4 Sampling N5 Permeability Coefficient (Pe) Calculation N4->N5

Caption: Step-by-step PAMPA workflow coupled with LC-MS/MS for stereoisomer-specific permeability profiling.

Protocol 2: Stereoselective Serum Stability Assay

This assay validates the protective effects of the D-amino acid substitutions against endogenous proteases [1].

  • Preparation: Pre-warm pooled human serum (or specific purified aminopeptidase) to 37°C.

  • Initiation: Spike the peptide mixture into the serum to achieve a final concentration of 50

    
    M. Mix thoroughly.
    
  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50
    
    
    L aliquot.
  • Quenching: Immediately quench the enzymatic reaction by adding 150

    
    L of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA).
    
  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Quantification: Transfer the supernatant to an HPLC vial. Use chiral LC-MS/MS to monitor the degradation kinetics of each stereoisomer. The L-Tyr-L-Ala-Gly-L-Leu-Gly-OEt isomer will degrade rapidly, serving as the internal positive control for enzyme activity, while isomers containing D-Ala will exhibit prolonged half-lives.

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Peptides Source: ACS Infectious Diseases (2024) URL:[Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction Source: RSC Advances (2019) URL:[Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides Source: bioRxiv (2024) URL:[Link]

  • Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes Source: Journal of Medicinal Chemistry (2001) URL:[Link]

Exploratory

Part 1: Compound Architecture &amp; Physicochemical Properties

Title: Technical Guide: In Vitro Stability Profiling of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Executive Summary This technical guide provides a comprehensive framework for evaluating the in vitro stability of the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: In Vitro Stability Profiling of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Executive Summary This technical guide provides a comprehensive framework for evaluating the in vitro stability of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . As a structural analogue of Leucine-Enkephalin, this compound incorporates two critical stability-enhancing modifications: C-terminal esterification (ethyl ester) and racemic amino acid substitution (DL-Tyr, DL-Ala, DL-Leu).

The presence of "DL" stereocenters at positions 1, 2, and 4 implies this compound exists as a mixture of 8 stereoisomers (


). Consequently, its stability profile is not governed by single-phase kinetics but rather by multi-phasic decay, where L-isomers are rapidly metabolized while D-isomer-containing variants exhibit prolonged half-lives. This guide details the physicochemical basis of this stability, experimental protocols for hydrolysis and enzymatic assays, and the analytical logic required to interpret the resulting complex kinetic data.

Structural Analysis

The compound is a pentapeptide ethyl ester hydrochloride salt. Its design balances lipophilicity (for membrane permeability) with metabolic resistance.

FeatureComponentFunction/Impact on Stability
N-Terminus DL-Tyr Primary recognition site for opioid receptors. DL-mix: L-Tyr is susceptible to Aminopeptidase N; D-Tyr confers resistance.
Position 2 DL-Ala Critical spacer. DL-mix: D-Ala at this position (as seen in DADLE) prevents cleavage by dipeptidyl peptidase.
Backbone Gly (Pos 3, 5) Provides flexibility. Glycine is achiral, unaffected by stereochemical degradation rules.
Position 4 DL-Leu Hydrophobic core. DL-mix: D-Leu prevents cleavage by endopeptidases (e.g., Enkephalinase).
C-Terminus -OEt (Ethyl Ester) Prodrug moiety. Increases LogP (lipophilicity) but introduces susceptibility to esterases.
Salt Form .HCl Ensures solubility and solid-state stability (acidic microenvironment prevents spontaneous hydrolysis).
Stereochemical Heterogeneity

Because the synthesis uses racemic (DL) amino acids at three positions, the "compound" is a library of 8 distinct stereoisomers.

  • Target Bioactive Isomer: Likely L-Tyr-D-Ala-Gly-L-Leu-Gly-OEt (analogous to stable enkephalins).

  • Rapidly Degrading Isomer: L-Tyr-L-Ala-Gly-L-Leu-Gly-OEt (All-L natural form).

  • Implication: Stability assays will show an initial "fast phase" drop (loss of All-L) followed by a "slow phase" (persistence of D-containing isomers).

Part 2: Degradation Pathways & Logic

The degradation of this peptide ester occurs via two distinct, competing pathways: Chemical Hydrolysis and Enzymatic Cleavage .

Pathway Visualization

The following diagram illustrates the concurrent degradation routes.

PeptideDegradation cluster_stereo Stereochemical Gating Parent Parent Ester (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt) FreeAcid Free Acid Metabolite (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OH) Parent->FreeAcid Chemical Hydrolysis (pH > 7.0, Non-enzymatic) Parent->FreeAcid Plasma Esterases (Carboxylesterase) N_Frag N-Terminal Fragments (Tyr, Tyr-Ala) Parent->N_Frag Aminopeptidase N (Cleaves L-Tyr only) FreeAcid->N_Frag Aminopeptidase N Backbone_Frag Backbone Fragments (Gly-Leu-Gly, etc.) FreeAcid->Backbone_Frag Endopeptidase 24.11 (Enkephalinase) Note1 D-Isomers block Peptidase pathways Note1->N_Frag

Caption: Dual degradation pathways showing rapid ester hydrolysis to the free acid, followed by stereoselective peptidase cleavage.

Part 3: Experimental Protocols

Chemical Stability (pH-Dependent Hydrolysis)

Objective: Determine the spontaneous hydrolysis rate of the ethyl ester in the absence of enzymes. Buffers: pH 1.2 (SGF without enzymes), pH 7.4 (PBS), pH 9.0 (Borate).

Protocol:

  • Stock Preparation: Dissolve 1 mg of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in 100 µL DMSO (10 mg/mL).

  • Incubation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 100 µM.

  • Sampling: At t = 0, 15, 30, 60, 120, 240 min, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL ice-cold Acetonitrile + 1% Formic Acid to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (214 nm) or LC-MS.

    • Expectation: Stable at pH 1.2. Slow hydrolysis at pH 7.4 (

      
       hours). Rapid hydrolysis at pH 9.0.
      
Biological Matrix Stability (Plasma & Microsomes)

Objective: Assess metabolic stability against esterases (Phase I) and peptidases. Matrix: Pooled Human Plasma (contains butyrylcholinesterase and carboxylesterases) or Rat Liver Microsomes.

Protocol:

  • Preparation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary.

  • Initiation: Spike peptide stock (from 3.1) into plasma to 10 µM final conc. (Keep DMSO < 1%).

  • Incubation: Shake gently at 37°C.

  • Timepoints: 0, 5, 15, 30, 60, 120 min. Note: Ester hydrolysis in plasma is often very fast (

    
     min).
    
  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Vortex for 1 min.

  • Centrifugation: 10,000 x g for 10 min at 4°C to pellet proteins.

  • Supernatant Analysis: Inject supernatant into LC-MS/MS.

Part 4: Analytical Methodologies

Due to the "DL" mixture, standard C18 chromatography may show split peaks or broad humps.

LC-MS/MS Conditions
  • Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Chiralpak (if isomer separation is required).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring).

    • Parent (Ester):

      
       (Tyr immonium 136.1).
      
    • Metabolite (Acid):

      
      .
      
Data Interpretation (Kinetic Modeling)

Do not use a simple


 vs 

plot for the total mixture, as it will be non-linear.

Equation for DL-Mixture Decay:



Where:
  • 
     is the fraction of isomer 
    
    
    
    (theoretically 0.125).
  • 
     is the degradation rate constant for isomer 
    
    
    
    .

Simplified Bi-phasic Model:



  • Fast Phase (

    
    ):  Represents isomers with L-amino acids at cleavage sites (susceptible).
    
  • Slow Phase (

    
    ):  Represents isomers with D-amino acids (resistant).
    

Part 5: Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Plasma Half-life (

)
Ester: < 15 min (Rapid conversion to acid). Acid: > 60 min (Due to D-aa stability).If ester vanishes at t=0, use inhibitors (BNPP or PMSF) during quenching to stop ex vivo degradation.
SGF Stability High stability (> 4 hours).[2]If degradation occurs, check for acid-catalyzed hydrolysis of the ester bond (rare at pH 1.2).
Isomer Separation Multiple peaks on HPLC.Do not integrate as one blob if possible. Track the disappearance of the specific "L-L-L" peak if identifiable.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461–485. Link

  • Powell, M. F., et al. (1992). Peptide stability in drug development.[3] II. Effect of sequences, pH, and buffer species on the degradation of Leu-enkephalin and analogs. Pharmaceutical Research, 9(12). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Solutions

This guide outlines the standardized protocol for preparing H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl solutions. This specific pentapeptide ethyl ester hydrochloride presents unique challenges due to its stereochemical hete...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the standardized protocol for preparing H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl solutions. This specific pentapeptide ethyl ester hydrochloride presents unique challenges due to its stereochemical heterogeneity (DL-isomers) , hydrophobic residues , and labile C-terminal ester .

Compound Profile & Physicochemical Analysis[1][2][3][4][5][6]

Before preparation, it is critical to understand the molecular architecture of this compound. Unlike standard biological peptides (L-isomers), this reagent is a racemic mixture at three positions (Tyr, Ala, Leu).

PropertyDetailImplication for Experiments
Sequence H-Tyr-Ala-Gly-Leu-Gly-OEtPentapeptide backbone (Enkephalin-related).[1]
Stereochemistry DL -Tyr, DL -Ala, DL -LeuContains

stereoisomers. Effective concentration of the biologically active L-L-L-L-L isomer is theoretically 12.5% of the total mass.
C-Terminus Ethyl Ester (-OEt)Hydrolysis Risk: Unstable at pH > 8.0. Must maintain neutral/acidic pH. Increases hydrophobicity.
Salt Form Hydrochloride (.HCl)Improves initial solubility in polar solvents but yields an acidic solution upon dissolution.
Hydrophobicity Moderate-HighContains aromatic (Tyr), aliphatic (Ala, Leu), and ester groups. May aggregate in pure water at high concentrations.
Molecular Weight ~526.0 g/mol (Estimate*)Verify exact MW on the specific Certificate of Analysis (CoA) as counterion stoichiometry can vary.

Core Directives for Preparation

A. The "DL" Factor (Stereochemical Heterogeneity)

Because this compound is a mixture of diastereomers, solubility may be higher than pure enantiomers (due to less efficient crystal packing), but biological affinity will be lower .

  • Directive: When calculating molarity for receptor binding assays, assume the active component is only a fraction of the total mass unless the assay is non-stereospecific.

B. Solvent Selection Strategy

Do not attempt to dissolve directly in PBS or cell culture media. The salts in these buffers can shield the peptide charges, leading to precipitation of the hydrophobic ethyl ester.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).

  • Diluent: Sterile water or low-molarity buffer (pH < 7.5).[2][3]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Anhydrous)

Recommended for long-term storage.

Materials:

  • Peptide Powder (Desiccated).

  • Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

  • Amber glass vials (Silanized preferred to prevent adsorption).

Procedure:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) inside a desiccator for 30 minutes. Prevents condensation which causes hydrolysis.

  • Weighing: Weigh the necessary amount of peptide (e.g., 5.3 mg for 1 mL of 10 mM solution, assuming MW ~526 Da).

    • Calculation:

      
      
      
  • Dissolution: Add the calculated volume of 100% DMSO to the vial.

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 5 minutes at <30°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solution (Aqueous)

Prepare immediately before use.

Materials:

  • 10 mM Stock Solution (from Protocol A).

  • Diluent: PBS (pH 7.[4]4) or Sterile Water.[3] Avoid alkaline buffers (pH > 8).

Procedure:

  • Thawing: Thaw the DMSO stock aliquot at room temperature.

  • Stepwise Dilution: To prevent "crashing out" (precipitation), add the diluent to the stock , not the stock to the diluent, while vortexing.

    • Example for 100 µM Working Solution: Add 990 µL of PBS to a tube. While vortexing the PBS, slowly pipette 10 µL of the 10 mM Stock into the center of the liquid vortex.

  • pH Check: Verify pH is between 6.0 and 7.4. The HCl salt may slightly acidify unbuffered water; adjustment with dilute NaOH may be needed, but do not exceed pH 7.5 to protect the ester.

  • Filtration (Optional): If sterility is required, filter through a 0.22 µm PVDF or PES membrane. Note: Nylon membranes may bind hydrophobic peptides.

Visualization: Preparation Workflow

The following diagram illustrates the critical decision pathways and stability checkpoints for this specific peptide ester.

PeptidePrep Start Lyophilized Powder (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate SolventChoice Solvent Selection Equilibrate->SolventChoice DMSO Dissolve in 100% DMSO (Stock Solution) SolventChoice->DMSO Recommended Water Dissolve in Water/Buffer (Risky for Esters/Hydrophobic) SolventChoice->Water Not Recommended CheckClear Visual Inspection: Clear Solution? DMSO->CheckClear Sonicate Sonicate (<30°C, 5 min) CheckClear->Sonicate No Aliquot Aliquot & Store (-20°C or -80°C) CheckClear->Aliquot Yes Sonicate->CheckClear Dilute Dilute to Working Conc. (PBS pH 7.4) Aliquot->Dilute Before Exp. StabilityCheck CRITICAL: Use within 4h (Avoid Ester Hydrolysis) Dilute->StabilityCheck

Caption: Workflow for solubilizing hydrophobic peptide esters, prioritizing organic co-solvent initiation to ensure homogeneity and ester stability.

Scientific Rationale & Troubleshooting

Why DMSO?

While the HCl salt confers some ionic character, the Ethyl Ester (OEt) and Leucine/Alanine/Tyrosine residues create a significant hydrophobic footprint. Water alone may result in the formation of micro-aggregates that are invisible to the naked eye but will skew concentration-dependent data (e.g., IC50 curves). DMSO disrupts secondary structures and ensures monomeric dispersion.

Ester Instability

The C-terminal ethyl ester is an "activated" carboxylic acid derivative relative to the free acid. In basic conditions (pH > 8) or presence of esterases (in serum or cell lysates), this group will hydrolyze to the free acid (H-Tyr-Ala-Gly-Leu-Gly-OH).

  • Validation: If results change over time (e.g., 0h vs 24h), verify compound integrity using LC-MS. The hydrolyzed product will show a mass shift of -28 Da (loss of ethyl, gain of H).

The "DL" Mixture Implication

In biological assays, "DL" peptides are often used as metabolically stable analogs (D-amino acids resist proteolysis) or as lower-cost screening tools. However, the D-isomers may act as antagonists or inactive competitive binders.

  • Self-Validating System: Always run a control with the pure L-isomer (if available) or a known standard (e.g., Leu-Enkephalin) to normalize the activity of the DL mixture.

References

  • Bachem. (2021). Peptide Solubility and Handling Guidelines.[3][5][6] Bachem AG. Link

  • Sigma-Aldrich. (2023). Handling and Solubility of Peptides.[3][4][5][6][7] Merck KGaA. Link

  • Thermo Fisher Scientific. (2023). Peptide Preparation and Storage.[2][3][5] Thermo Fisher. Link

  • PubChem. (2024).[8] Compound Summary: Glycine ethyl ester hydrochloride (Analog Reference). National Library

Sources

Technical Notes & Optimization

Troubleshooting

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl improving peptide stability

The following Technical Support Center guide is structured to address the specific stability and handling requirements of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . This molecule is a synthetic ethyl ester derivative of Le...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is structured to address the specific stability and handling requirements of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . This molecule is a synthetic ethyl ester derivative of Leu-Enkephalin containing racemic amino acids, typically utilized in opioid receptor binding assays or metabolic stability studies.

Stability Optimization & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026

Core Stability Directive (Critical Alert)

The "Hidden" Instability: Ester Hydrolysis & Stereochemical Complexity

Researchers often treat this molecule as a standard peptide, leading to two common failure modes: loss of hydrophobicity (ester hydrolysis) and misinterpretation of purity (stereoisomerism).

  • The Ethyl Ester (OEt) Vulnerability: The C-terminal ethyl ester is not just a protecting group; it modulates the peptide's lipophilicity and receptor affinity. However, it is chemically labile. Exposure to pH > 7.5 or nucleophilic buffers (e.g., Tris, Ammonium Bicarbonate) accelerates hydrolysis, converting the active ester into the free acid (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OH), which has significantly different binding properties.

  • The "DL" Factor: This peptide contains three racemic centers (Tyr, Ala, Leu). In a non-chiral environment, this results in a mixture of up to

    
     stereoisomers. Do not expect a single sharp peak on high-resolution reverse-phase HPLC.  You will likely observe a cluster of peaks representing diastereomers.
    

Degradation Pathways & Prevention

To maintain integrity, you must understand the mechanisms degrading your sample.[1]

Visualizing the Threat Landscape

DegradationPathways Peptide Intact Peptide (H-DL-Tyr...OEt.HCl) Hydrolysis Ester Hydrolysis (Loss of OEt) Peptide->Hydrolysis pH > 7.0 Esterases Oxidation Oxidation (Tyr Phenol) Peptide->Oxidation UV Light Oxygen FreeAcid Free Acid Species (Inactive/Altered Potency) Hydrolysis->FreeAcid Dityrosine Dityrosine Crosslinks (Yellowing/Aggregation) Oxidation->Dityrosine

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most rapid failure mode in aqueous solution.

Stability Data & Mitigation Table
ParameterCritical ThresholdConsequence of FailurePrevention Strategy
pH > 7.5Rapid hydrolysis of C-terminal ethyl ester.Maintain pH 3.0–6.0. Use Acetate or Citrate buffers. Avoid Tris/Ammonium.
Temperature > -20°C (Long term)Accelerated oxidation and hydrolysis.Store lyophilized powder at -20°C. Store solution aliquots at -80°C.
Light UV/Direct SunTyrosine oxidation (browning).Use amber vials. Wrap tubes in foil during bench work.
Solvent DMSO (wet)Hydrolysis (DMSO is hygroscopic).Use anhydrous DMSO for stock solutions.

Standard Operating Procedures (SOPs)

SOP-01: Reconstitution & Solubilization

Goal: Dissolve the peptide without triggering ester cleavage or aggregation.

The HCl Advantage: As a hydrochloride salt, this peptide is naturally acidic and hydrophilic. It should dissolve readily in water or weak acid.

  • Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) in a desiccator before opening. Prevents condensation.

  • Primary Solvent: Add sterile distilled water or 0.1% Acetic Acid .

    • Target Concentration: 1–5 mg/mL.

    • Why Acetic Acid? It buffers the solution at pH ~3-4, stabilizing the ester bond.

  • Vortexing: Vortex gently for 10-15 seconds.

    • Troubleshooting: If particulates remain, sonicate for 30 seconds in a water bath.

  • Aliquot & Freeze: Do not store at 4°C for >24 hours. Flash freeze aliquots in liquid nitrogen and store at -80°C.

SOP-02: HPLC Analysis (Quality Control)

Goal: Distinguish degradation from stereochemical complexity.

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (Tyrosine).

  • Expected Result: You may see split peaks or broad shoulders . This is normal for "DL" peptides due to the separation of diastereomers. Do not reject the lot based on peak splitting unless the mass spec confirms hydrolysis (Mass - 28 Da).

Troubleshooting Guide (FAQ)

Decision Tree: "My Peptide Isn't Working"

Troubleshooting Start Issue: Loss of Activity or Solubility CheckSolubility Is the solution clear? Start->CheckSolubility Precipitate Precipitate Visible CheckSolubility->Precipitate No Clear Solution Clear CheckSolubility->Clear Yes CheckpH Check pH of solvent HighPH pH > 7.0? CheckpH->HighPH CheckHPLC Run HPLC-MS MassShift Mass Shift -28 Da? CheckHPLC->MassShift Action1 Add 10% Acetic Acid or minimal DMSO Precipitate->Action1 Clear->CheckpH HighPH->CheckHPLC No Action2 Ester Hydrolysis Occurred. Discard & Reorder. HighPH->Action2 Yes MassShift->Action2 Yes (Loss of Ethyl) Action3 Normal Stereoisomerism. Proceed. MassShift->Action3 No (Split Peaks)

Figure 2: Diagnostic workflow for resolving solubility and potency issues.

Frequently Asked Questions

Q: Why does the Certificate of Analysis show purity as a sum of peaks? A: Because this is a racemic (DL) peptide. The synthesis produces multiple stereoisomers (e.g., L-Tyr-L-Ala... and D-Tyr-L-Ala...). These isomers often have slightly different retention times on C18 columns. Purity is calculated as the sum of all peptide-related isomer peaks, provided they have the correct molecular mass [1].

Q: Can I use PBS (Phosphate Buffered Saline) for dissolution? A: Use with caution. PBS is pH 7.4. While acceptable for immediate use in cell assays, the ethyl ester will begin to hydrolyze within hours at this pH. For stock solutions, always use water or 0.1% acetic acid. Dilute into PBS only immediately before the experiment [2].

Q: The solution turned slightly yellow. Is it safe to use? A: No. Yellowing indicates oxidation of the Tyrosine residue, likely forming dityrosine or other radical species. This alters the peptide's structural conformation and receptor binding affinity. Discard the aliquot [3].

Q: I neutralized the HCl salt with NaOH and it precipitated. Why? A: The HCl salt is highly soluble. By neutralizing it, you converted the peptide to its zwitterionic or free base form, which is significantly more hydrophobic (especially with Leu and Tyr residues). If neutralization is required for an assay, ensure the final concentration is low (<1 mg/mL) or include a solubility enhancer like 0.5% DMSO [4].

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[2][3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Synthesis

Case ID: SYN-DL-PENT-001 Subject: Troubleshooting failed synthesis, purification, and characterization of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Assigned Scientist: Senior Application Scientist, Peptide Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-DL-PENT-001 Subject: Troubleshooting failed synthesis, purification, and characterization of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with the synthesis of the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . This is a deceptively complex target due to the presence of three racemic amino acids (DL-Tyr, DL-Ala, DL-Leu) and a C-terminal ethyl ester.

Most users report failure in three specific areas:

  • "Impure" HPLC Profiles: Interpreting the presence of multiple peaks as contamination rather than intrinsic diastereomers.

  • Low Yields (The DKP Trap): Loss of peptide mass during the synthesis of the C-terminal dipeptide segment due to Diketopiperazine (DKP) formation.[1]

  • Ester Instability: Hydrolysis of the ethyl ester during final workup or salt exchange.

This guide provides the causal logic and protocols to resolve these issues.

Module 1: The "Impurity" Phantom (Stereochemical Complexity)

User Complaint: "My HPLC shows a forest of peaks (6-8 major peaks) instead of a single sharp peak. Mass spec confirms the correct mass for all of them. Is my coupling inefficient?"

Diagnosis: The synthesis has likely succeeded , but the data is being misinterpreted.

The Diastereomer Effect

Your sequence contains three chiral centers where racemic (DL) amino acids were used: Tyr (1), Ala (2), and Leu (4) .

  • Calculation:

    
     stereoisomers, where 
    
    
    
    is the number of chiral centers.
  • Result:

    
     distinct stereoisomers (LLL, LLD, LDL, LDD, DLL, DLD, DDL, DDD).
    

Unlike enantiomers, diastereomers have different physical properties.[2] They will separate on standard Reverse-Phase HPLC (RP-HPLC) columns (C18), resulting in a complex chromatogram with up to 8 distinct peaks. Do not attempt to purify this to a single peak unless you intend to isolate a specific stereoisomer, which defeats the purpose of using DL-starting materials.

Visualization: Isomer Logic Tree

Diastereomers Start H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt Tyr_L L-Tyr... Start->Tyr_L Tyr_D D-Tyr... Start->Tyr_D Ala_LL L-Tyr-L-Ala... Tyr_L->Ala_LL Ala_LD L-Tyr-D-Ala... Tyr_L->Ala_LD Ala_DL D-Tyr-L-Ala... Tyr_D->Ala_DL Ala_DD D-Tyr-D-Ala... Tyr_D->Ala_DD Final_LLL Peak 1: L-L-L Ala_LL->Final_LLL Final_LLD Peak 2: L-L-D Ala_LL->Final_LLD Final_LDL Peak 3: L-D-L Ala_LD->Final_LDL Final_LDD Peak 4: L-D-D Ala_LD->Final_LDD Final_DLL Peak 5: D-L-L Ala_DL->Final_DLL Final_DLD Peak 6: D-L-D Ala_DL->Final_DLD Final_DDL Peak 7: D-D-L Ala_DD->Final_DDL Final_DDD Peak 8: D-D-D Ala_DD->Final_DDD

Caption: Stereochemical divergence showing the generation of 8 distinct diastereomers, each potentially eluting at a different retention time.

Module 2: Low Yield & The DKP Trap

User Complaint: "I lost massive yield during the synthesis of the C-terminal fragment. The mass spec shows a byproduct with [M-46] or [M-EtOH]."

Diagnosis: Diketopiperazine (DKP) formation.[1][3][4]

The Mechanism of Failure

The C-terminal sequence is ...-DL-Leu-Gly-OEt . If you synthesized this in solution (e.g., coupling Boc-DL-Leu-OH to H-Gly-OEt) and then removed the N-terminal protection before coupling the next amino acid, you created a "ticking time bomb."

  • The Trigger: The free amine of Leucine (H-Leu-Gly-OEt) is spatially close to the C-terminal ester carbonyl.

  • The Reaction: The amine attacks the ester carbonyl (intramolecular cyclization).

  • The Result: Cyclo(Leu-Gly) is formed (a DKP), and Ethanol is expelled. The peptide chain terminates, and the product is lost.

Risk Factor: This reaction is extremely fast with Glycine at the C-terminus because Glycine has no steric bulk to hinder the rotation required for cyclization [1].

Troubleshooting Workflow

DKP_Troubleshooting Problem Low Yield / Missing Product Check_Seq Check C-Term Sequence: ...-Leu-Gly-OEt Problem->Check_Seq DKP_Check Did you deprotect Leu while Gly-OEt was attached? Check_Seq->DKP_Check Yes_DKP High Probability of DKP Formation DKP_Check->Yes_DKP Yes Solution STRATEGY CHANGE: Use Segment Condensation OR Rapid Coupling Protocols Yes_DKP->Solution

Caption: Decision tree for identifying Diketopiperazine (DKP) induced yield loss.

Corrective Protocol: Minimizing DKP

If performing Solution Phase Synthesis:

  • Avoid Basic Conditions: DKP formation is base-catalyzed.[3] Do not leave the deprotected dipeptide ester (H-Leu-Gly-OEt) sitting in neutralized solution.

  • In Situ Neutralization: If using an HCl salt of the dipeptide, add the next amino acid (Boc-Gly-OH) and coupling agent before adding the base (DIEA/TEA).

  • Active Ester Method: Use highly reactive active esters (e.g., Boc-Gly-OSu or Boc-Gly-Opfp) to couple the third residue faster than the DKP cyclization rate.

Module 3: C-Terminal Esterification & Salt Formation

User Complaint: "I cannot keep the ethyl ester intact during cleavage, or I am struggling to convert the final product to the HCl salt."

Diagnosis:

  • SPPS Limitation: Standard Wang resin cleavage (95% TFA) yields a C-terminal Acid, not an Ester.

  • Hydrolysis: Exposure to aqueous base (NaOH/LiOH) or prolonged exposure to water during workup hydrolyzed the ester.

Recommended Synthesis Route: Post-Synthetic Esterification

The most robust method for this specific sequence is to synthesize the peptide acid first (via standard SPPS on 2-Chlorotrityl or Wang resin), and then convert it to the ethyl ester HCl salt in one step using Thionyl Chloride (


) in Ethanol.
Protocol: Thionyl Chloride Esterification

This method simultaneously forms the ethyl ester and the hydrochloride salt.

Reagents:

  • Crude Peptide Acid (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OH)

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (

    
    ) - Handle with extreme caution in a fume hood. 
    

Step-by-Step:

  • Chill: Place 10 mL of anhydrous EtOH in a round-bottom flask and cool to 0°C (ice bath).

  • Activate: Dropwise, add

    
     (2-5 equivalents relative to peptide) to the cold ethanol. Note: This generates HCl gas and heat. Stir for 10-15 mins.
    
  • Dissolve: Add the dry peptide acid to the reaction mixture.

  • React: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check via HPLC/MS.[4] The mass should shift by +28 Da (Acid to Ethyl Ester).

  • Workup: Evaporate the solvent in vacuo (Rotavap) to dryness. Do not use high heat (>40°C).

  • Precipitate: Re-dissolve the residue in a minimum volume of dry Methanol or Ethanol, then add cold Diethyl Ether to precipitate the product.

  • Isolate: Centrifuge or filter. The resulting white powder is your Peptide Ethyl Ester . HCl Salt .

Data Validation Table: Expected Mass Shifts

SpeciesFormulaMonoisotopic Mass (approx)
Free Acid

547.6 Da
Ethyl Ester (Free Base)

575.7 Da (+28 vs Acid)
DKP Byproduct (Leu-Gly)

170.2 Da (Found in waste)

Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-SPPS on Wang resin to make this? A: Not directly. Wang resin releases a C-terminal acid upon cleavage.[5] You would have to perform the Thionyl Chloride esterification (described above) after cleavage. This is actually the recommended route as it avoids DKP formation on the resin.

Q: Why is the product hygroscopic? A: Peptide HCl salts, especially those with Glycine and flexible linkers, are often hygroscopic. Store the final product in a desiccator at -20°C. If it turns into a "goo" or oil, triturate with anhydrous Diethyl Ether or Hexane to return it to a solid state.

Q: I see a peak at [M+14] in my Mass Spec. What is it? A: If you used Methanol at any point during the esterification or workup with HCl, you might have formed a small amount of Methyl Ester (OMe) instead of Ethyl Ester (OEt). This is a common transesterification side reaction. Ensure only Ethanol is used if the OEt is critical.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[4] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[4]

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides (and Esters).[6]

  • Vogel, E. R., et al. (2020). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides.[7][8] ResearchGate/NIH.

  • Zhang, T., et al. (2014).[9] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[9] Chiral Technologies.[9]

Sources

Troubleshooting

Technical Support Center: Optimizing H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl Assays

This guide is structured as a high-level Technical Support Center resource designed for researchers encountering cytotoxicity with the specific peptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl .[1][2] [1][2] Cas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Support Center resource designed for researchers encountering cytotoxicity with the specific peptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl .[1][2]

[1][2]

Case ID: PEP-CYTO-882 Compound Class: Hydrophobic Enkephalin Analog (Ethyl Ester / HCl Salt) Stereochemistry: Racemic Mixture (DL-Tyr, DL-Ala, DL-Leu)[1][2]

Executive Summary

You are observing cytotoxicity in cell-based assays using H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . This compound is a synthetic, hydrophobic derivative of the opioid peptide family (structurally related to Leucine Enkephalin).

The observed cytotoxicity is likely artifactual , stemming from physicochemical properties rather than specific receptor-mediated apoptosis.[2] The three primary drivers of toxicity for this specific molecule are:

  • Acidification: The hydrochloride (HCl) counter-ion overwhelming media buffering capacity.

  • Solvent Toxicity: High DMSO concentrations required to solubilize the hydrophobic ethyl ester (OEt).

  • Membrane Disruption: The "detergent-like" action of the hydrophobic ester combined with the racemic "DL" impurities.

Part 1: Diagnostic Workflow (Troubleshooting)

Before altering your biological hypothesis, you must rule out chemical interference. Use this decision matrix to identify the root cause of cell death.

TroubleshootingFlow Start START: Cytotoxicity Observed Check_Media Step 1: Check Media Color (Phenol Red) Start->Check_Media Yellow Media turned Yellow? Check_Media->Yellow Acid_Tox CAUSE: Acid Toxicity (HCl Salt) Yellow->Acid_Tox Yes Check_DMSO Step 2: Calculate Final DMSO % Yellow->Check_DMSO No Buffer_Fix FIX: Buffer Stock to pH 7.4 (See Protocol A) Acid_Tox->Buffer_Fix High_DMSO Is DMSO > 0.5%? Check_DMSO->High_DMSO Solvent_Tox CAUSE: Solvent Toxicity High_DMSO->Solvent_Tox Yes Check_Dose Step 3: Review Molar Dose High_DMSO->Check_Dose No Dilution_Fix FIX: Increase Stock Conc. to lower volume added Solvent_Tox->Dilution_Fix High_Dose Is Dose > 100 µM? Check_Dose->High_Dose High_Dose->Check_Media Re-evaluate Membrane_Tox CAUSE: Non-specific Membrane Lysis High_Dose->Membrane_Tox Yes Racemic_Fix FIX: Switch to L-isomer or reduce dose Membrane_Tox->Racemic_Fix

Figure 1: Diagnostic logic flow for identifying the source of peptide-induced cytotoxicity.[1][2]

Part 2: Detailed Troubleshooting Protocols
Issue 1: The "HCl" Acid Shock

The Science: Your peptide is an HCl salt. When dissolved in water or DMSO, it dissociates, releasing protons (


). If you add a high concentration (e.g., 100 µM) of this peptide to a small volume of culture media (e.g., 100 µL in a 96-well plate), you can locally drop the pH below 6.0. Most mammalian cells undergo apoptosis or necrosis at acidic pH [1].

The Fix (Protocol A: Neutralization): Do not add the peptide stock directly to the cells.

  • Dissolve: Dissolve the peptide powder in sterile DMSO to make a 1000x Master Stock (e.g., 10 mM).

  • Intermediate Dilution: Dilute this stock 1:10 into PBS (pH 7.4) or culture media containing 25 mM HEPES.

  • Check pH: Spot 2 µL of this intermediate solution onto pH paper. If it is acidic (red/orange), add 0.1 N NaOH dropwise until neutral (pH 7.0–7.4).[2]

  • Final Addition: Add this neutralized intermediate to your cells.

Issue 2: The Hydrophobic Ester & DMSO Limit

The Science: The "OEt" (Ethyl Ester) modification removes the negative charge of the C-terminus, making the peptide highly hydrophobic. This increases membrane permeability but also decreases water solubility.

  • Risk: You likely used a high percentage of DMSO to dissolve it. DMSO itself is cytotoxic above 0.1% - 0.5% depending on the cell line [2].[1][2]

  • Precipitation: If you dilute a DMSO stock directly into aqueous media, hydrophobic peptides often precipitate into invisible "micro-aggregates." These aggregates settle on cells and cause physical lysis (false positive cytotoxicity).

The Fix (Protocol B: The "Step-Down" Dilution):

  • Prepare a high-concentration stock in 100% DMSO (e.g., 20 mM).[2]

  • Goal: Ensure final DMSO on cells is < 0.1% .

  • Calculation: To achieve 10 µM on cells with < 0.1% DMSO, your stock must be at least 10 mM.[3]

    • Incorrect: Adding 10 µL of 1 mM stock to 90 µL media = 10% DMSO (Lethal).

    • Correct: Adding 1 µL of 10 mM stock to 1000 µL media = 0.1% DMSO (Safe).

Issue 3: The "DL" Racemic Mixture

The Science: The "DL" notation indicates you are using a racemic mixture at three positions (Tyr, Ala, Leu).

  • Combinatorics:

    
     distinct stereoisomers.
    
  • The Trap: Only one of these 8 isomers (likely the L-Tyr, D-Ala, L-Leu form, similar to DADLE) is the potent biological agonist.[2] The other 7 isomers (87.5% of your mass) are "inactive" impurities that contribute to toxicity but not efficacy.

  • Consequence: To get the biological effect of 10 µM of the active isomer, you might be dosing 80 µM of the total mixture. At this high concentration, the hydrophobic ethyl ester acts like a detergent, dissolving cell membranes [3].

The Fix:

  • Immediate: Perform a "Vehicle Control" containing the exact same amount of DMSO and HCl (without peptide) to normalize the data.

  • Long-term: If specific receptor activation is your goal, switch to a stereochemically pure analog (e.g., DADLE or DAMGO ) rather than the DL-mixture.[1][2] The DL-mixture is suitable for metabolic stability studies but poor for receptor affinity assays.[1][2]

Part 3: Mechanism of Action (Visualized)

Understanding how the peptide kills cells helps you prevent it.

ToxicityMechanism Peptide H-DL-Tyr...OEt.HCl Path_Acid HCl Dissociation (Acidification) Peptide->Path_Acid Path_Ester Hydrophobic OEt (Detergent Effect) Peptide->Path_Ester Path_Receptor Opioid Receptor (Target) Peptide->Path_Receptor <15% Active Isomer Necrosis Necrosis (Artifact) Path_Acid->Necrosis pH < 6.5 Path_Ester->Necrosis > 50 µM Apoptosis Apoptosis (Biological) Path_Receptor->Apoptosis Signal Transduction

Figure 2: Mechanistic pathways distinguishing artifactual necrosis (acid/detergent) from true biological signaling.[1][2]

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While the "OEt" ester suggests compatibility with ethanol, ethanol is more volatile and often more cytotoxic to cells than DMSO at equivalent percentages. Stick to DMSO, but keep the final concentration below 0.1%.[3][4]

Q: Why does the media turn yellow when I add the peptide? A: This is the Phenol Red pH indicator reacting to the HCl salt. It indicates the pH has dropped below 6.8. Cells will stop metabolizing and detach. You must neutralize the stock solution before addition (See Protocol A above).

Q: Is the "OEt" group necessary? A: The OEt group makes the peptide a "prodrug." It helps the peptide cross the cell membrane. Once inside, intracellular esterases should cleave it to the free acid form. If your cells lack these esterases, the ester accumulates and disrupts mitochondrial membranes [4].

Q: I see crystals in the well under the microscope. A: The peptide has precipitated. This happens if you add a concentrated DMSO stock directly to cold media.

  • Tip: Pre-warm your culture media to 37°C before adding the peptide.[4]

  • Tip: Vortex the media immediately upon addition.

References
  • BenchChem Technical Support. (2025).[4][5][6] A Comparative Guide to TFA and HCl Salts in Peptide Research. Retrieved from [1][2]

  • Nobre, M. (2024). Peptide solvent for cell-based Assay? ResearchGate.[3] Retrieved from

  • Tsvetkova, D., et al. (2023).[7] Evaluation of Cytotoxic Activity of Galantamine Peptide Esters. Asian J Curr Res Clin Cancer. Retrieved from [1][2]

  • MDPI. (2025). Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates. Retrieved from [1][2]

Sources

Optimization

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl peptide purity and artifacts

This guide functions as a specialized Technical Support Center for the peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . It is designed to address the unique challenges posed by the combinatorial stereochemistry and ester...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for the peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . It is designed to address the unique challenges posed by the combinatorial stereochemistry and ester functionality of this molecule.

Product Class: Synthetic Opioid Peptide Analog (Enkephalin Derivative) Key Characteristic: Combinatorial Stereoisomerism & C-Terminal Ester Support Status: Active

The "Impurity" That Isn't: Understanding Stereochemistry

Case Ticket: #ISO-001 User Issue: "I ran an HPLC on the received product. The COA says >95% purity, but I see multiple distinct peaks (cluster of 4-8 peaks) in my chromatogram. Is the peptide degraded?"

Technical Diagnosis

Status: Normal Behavior (Not an Artifact)

The "impurity" profile you are observing is intrinsic to the chemical definition of the product. The nomenclature DL-Tyr , DL-Ala , and DL-Leu indicates that a racemic mixture of amino acids was used at these specific positions during synthesis.

This does not result in a simple 50/50 mixture of two enantiomers. Instead, it creates a combinatorial library of diastereomers .

  • Chiral Center 1 (Tyr): R (D) or S (L) = 2 possibilities

  • Chiral Center 2 (Ala): R (D) or S (L) = 2 possibilities

  • Chiral Center 3 (Leu): R (D) or S (L) = 2 possibilities

  • Total Distinct Species:

    
    
    

Why this matters for HPLC: While enantiomers (mirror images) co-elute on standard C18 columns, diastereomers (non-mirror image stereoisomers) have different physical properties, including hydrophobicity. A high-efficiency C18 column will resolve these into multiple peaks.

Visual Logic: The Isomer Generation Tree

IsomerTree Start Synthesis Start Tyr_L L-Tyr Start->Tyr_L Tyr_D D-Tyr Start->Tyr_D Ala_L1 L-Ala Tyr_L->Ala_L1 Ala_D1 D-Ala Tyr_L->Ala_D1 Leu_L L-Leu (Isomer 1) Ala_L1->Leu_L ...Gly... Leu_D D-Leu (Isomer 2) Ala_L1->Leu_D ...Gly... Note Total 8 Combinations (LLL, LLD, LDL, LDD...) Each elutes differently. Ala_D1->Note Ala_L2 L-Ala Ala_D2 D-Ala

Figure 1: Combinatorial expansion of stereoisomers during synthesis. Each path represents a distinct molecule present in the final mixture.

Chemical Stability & Degradation Artifacts

Case Ticket: #STAB-002 User Issue: "My Mass Spec shows a peak at [M-28] or [M-46]. Is this a deletion sequence?"

Technical Diagnosis

Status: Hydrolysis or Transesterification [1]

The C-terminal Ethyl Ester (-OEt) is the most labile part of this molecule. It is susceptible to hydrolysis (loss of the ethyl group) or transesterification (swapping the ethyl group with the solvent alcohol).

Artifact A: Saponification (Hydrolysis) [1]
  • Mechanism: Water attacks the ester carbonyl, displacing ethanol.

  • Result: Conversion of -OEt (Ethyl Ester)

    
    -OH  (Free Acid).
    
  • Mass Shift: Loss of Ethyl (

    
    , ~29 Da) + Gain of H (1 Da). Net change: -28 Da .
    
  • Trigger: High pH (Basic buffers > pH 7.5) or prolonged storage in aqueous solution.

Artifact B: Transesterification
  • Mechanism: If you dissolve the peptide in Methanol (MeOH) , the methoxide ion can attack the ethyl ester.

  • Result: Conversion of -OEt

    
    -OMe  (Methyl Ester).
    
  • Mass Shift: Loss of Ethyl (29) + Gain of Methyl (15). Net change: -14 Da .

  • Prevention: Use Acetonitrile (ACN) or Ethanol (EtOH) as the organic solvent, never Methanol, for stock solutions.

Degradation Pathway Diagram

Degradation Peptide Intact Peptide-OEt (MW: Target) Base Basic pH (>8.0) or Aqueous Storage Peptide->Base MeOH Dissolved in Methanol (MeOH) Peptide->MeOH Acid Hydrolysis Product (Peptide-OH Free Acid) [M - 28 Da] Base->Acid Saponification Methyl Transesterification Product (Peptide-OMe) [M - 14 Da] MeOH->Methyl Solvent Exchange

Figure 2: Common stability risks associated with C-terminal peptide esters.

Handling & Solubility Guide

Case Ticket: #SOL-003 User Issue: "The peptide is an HCl salt. How do I handle it to ensure accurate concentration?"

Protocol: The Hygroscopic Rule

Peptide HCl salts are hygroscopic (water-absorbing). If you weigh the powder on an open balance, it will absorb atmospheric water, making your weighed mass inaccurate (you are weighing peptide + water).

Correct Handling Procedure:

  • Equilibration: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Rapid Weighing: Weigh quickly, or preferably, dissolve the entire vial contents to a known volume to create a master stock solution.

  • Net Peptide Content (NPC): Do not assume 1 mg powder = 1 mg peptide.

    • Calculation: Actual Peptide = (Weighed Mass)

      
       (% Purity via HPLC) 
      
      
      
      (1 - % Water/Solvents).
    • Estimation: For HCl salts, assume ~70-80% peptide content by weight if specific NPC data is missing.

Solubility Table
SolventSolubility RatingNotes
Water (Milli-Q) HighGood for short-term. Acidic pH of HCl salt aids solubility.
PBS (pH 7.4) Risk Avoid for storage. High pH accelerates ester hydrolysis.
DMSO HighExcellent for stock solutions. Store at -20°C.
Methanol FORBIDDEN Causes transesterification (OEt

OMe).
Ethanol GoodSafe (matches the ester group).

Analytical Validation Protocol

To confirm the identity of your specific lot, follow this self-validating workflow.

Step 1: Mass Spectrometry (ESI-MS)

  • Expectation: You should see a single major mass signal (molecular ion

    
    ) that matches the theoretical molecular weight.
    
  • Validation: Even though HPLC shows multiple peaks (isomers), they all possess the same molecular formula. Therefore, all peaks in the cluster must have the same Mass-to-Charge (m/z) ratio .

  • If m/z varies between peaks: You have actual impurities (deletion sequences or hydrolysis products).

  • If m/z is identical: You have confirmed the diastereomer hypothesis.

Step 2: Co-Injection (Optional)

  • If you suspect hydrolysis (Free acid contamination), spike the sample with a known standard of the free acid version (H-Tyr-Ala-Gly-Leu-Gly-OH) if available. It will elute earlier (more polar) than the ester cluster.

References & Authority[2][3]

  • Peptide Stereochemistry & Separation:

    • Separation of diastereomers of enkephalin analogs: The presence of D/L amino acids creates diastereomers resolvable by RP-HPLC.

    • Source:

  • Ester Hydrolysis Mechanisms:

    • Base-catalyzed hydrolysis (Saponification): Esters convert to carboxylic acids in pH > 7.

    • Source:

  • Diketopiperazine (DKP) Formation:

    • Mechanism:[2][3][4] N-terminal attack on ester linkages, particularly in Glycine-containing peptides.

    • Source:

  • Enkephalin Analog Context:

    • Structure-Activity Relationships: Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin) analogs often modify positions 2 and 5 to prevent enzymatic degradation.

    • Source:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl

Welcome to the Technical Support Center for the synthetic pentapeptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl . As researchers and drug development professionals, you are working with a highly specialized mole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthetic pentapeptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl . As researchers and drug development professionals, you are working with a highly specialized molecule. Its unique structural profile—a hygroscopic hydrochloride salt, an oxidation-prone N-terminal Tyrosine, a hydrolysis-susceptible C-terminal ethyl ester, and a complex racemic mixture of diastereomers—requires rigorous, causality-driven handling protocols to maintain molecular integrity.

This guide is engineered to provide field-proven insights, self-validating methodologies, and authoritative troubleshooting steps to ensure your experimental success.

Part 1: Core Handling & Reconstitution Protocols

FAQ 1: How should I store the lyophilized powder to prevent degradation?

The Causality: The hydrochloride (HCl) salt form of this peptide is highly hygroscopic. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture rapidly condenses on the powder. This moisture acts as a micro-solvent that facilitates the premature hydrolysis of the C-terminal ethyl ester (-OEt)[1]. Furthermore, the N-terminal Tyrosine phenol ring is highly susceptible to photo-oxidation when exposed to light and ambient oxygen[2].

The Self-Validating Protocol:

  • Initial Storage: Store the sealed, lyophilized vial at -20°C (or -80°C for long-term storage)[3].

  • Equilibration (Critical): Before opening, transfer the sealed vial to a desiccator. Allow it to equilibrate to room temperature for a minimum of 30–60 minutes[3].

  • Self-Validation Check: Touch the bottom of the vial. It must feel completely ambient to the touch, with no visible condensation on the exterior glass, before breaking the seal.

  • Post-Use Storage: After weighing your required amount, purge the vial with an inert gas (Argon or Nitrogen) to displace oxygen, reseal tightly, and immediately return to -20°C.

FAQ 2: What is the optimal reconstitution strategy for this specific peptide?

The Causality: The C-terminal ethyl ester is highly sensitive to pH-dependent hydrolysis, commonly known as saponification[4]. Dissolving the peptide in basic buffers (pH > 7.0) will rapidly cleave the ester bond, yielding the free acid peptide and ethanol[1]. Conversely, highly acidic conditions can also catalyze hydrolysis. The optimal thermodynamic stability for peptide esters is achieved in slightly acidic environments[5].

The Self-Validating Protocol:

  • Buffer Preparation: Prepare a sterile, ultra-pure water solution or a slightly acidic buffer (pH 4.0–6.0), such as 0.1% Acetic Acid[3].

  • Self-Validation Check: Spot the reconstitution buffer on a micro-pH meter or high-resolution pH paper before adding the peptide to confirm it reads strictly between 4.0 and 6.0.

  • Dissolution: Add the buffer to the peptide to achieve a stock concentration of 1–10 mg/mL. Gently vortex.

  • Aliquoting: Peptides in solution are significantly less stable than in lyophilized form[6]. Immediately aliquot the reconstituted solution into single-use sterile vials to avoid repeated freeze-thaw cycles, which accelerate structural degradation[3]. Flash-freeze the aliquots and store at -80°C.

ReconstitutionWorkflow Start Lyophilized Peptide (-20°C Storage) Desiccator Equilibrate to RT (30-60 min in Desiccator) Start->Desiccator Step 1 Error DO NOT Open Cold (Causes Condensation) Start->Error Avoid Reconstitute Reconstitute in Slightly Acidic Buffer (pH 4-6) Desiccator->Reconstitute Step 2 Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Step 3 Freeze Flash Freeze & Store at -80°C Aliquot->Freeze Step 4

Figure 1: Step-by-step workflow for reconstitution and storage of hygroscopic peptide HCl salts.

Part 2: Troubleshooting Guide & Diagnostics

Issue 1: My peptide shows multiple peaks on HPLC/LC-MS after a week in solution. What happened?

Diagnosis & Causality: This is typically caused by either ester hydrolysis or Tyrosine oxidation.

  • Hydrolysis: If your assay buffer drifted to a neutral-to-basic pH, the -OEt group hydrolyzed[4]. On Mass Spectrometry (MS), this appears as a secondary peak with a mass shift of -28 Da (representing the loss of the ethyl group [-29 Da] and the addition of a proton [+1 Da])[5].

  • Oxidation: If the solution was exposed to light, ambient oxygen, or trace metals, the Tyrosine phenol ring oxidizes to a quinone derivative. On MS, this appears as a mass shift of +16 Da (addition of one oxygen atom)[2].

Resolution: Always verify the pH of your working buffer prior to peptide addition. For prolonged in vitro assays, consider performing the experiment in the dark or supplementing the buffer with trace antioxidants (e.g., DTT or TCEP), provided they do not interfere with your biological system.

Issue 2: The solubility of my peptide varies between batches, and the lyophilized powder looks amorphous rather than crystalline. Is it impure?

Diagnosis & Causality: This is a direct consequence of the peptide's racemic nature, not an impurity. The sequence contains three DL-amino acids (DL-Tyr, DL-Ala, DL-Leu). This stereochemical variance generates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 distinct diastereomers within the mixture. Diastereomers possess inherently different physical properties, including varying solubility profiles, and they disrupt uniform crystal lattice formation. This results in an amorphous powder and batch-to-batch solubility variations depending on the exact micro-ratio of the isomers.

Resolution: If solubility is inconsistent or the solution remains cloudy after 5 minutes of gentle vortexing, introduce a small percentage of a polar organic co-solvent (e.g., 2–5% DMSO or Acetonitrile) to disrupt hydrophobic intermolecular interactions before diluting with your final aqueous working buffer[3].

DegradationPathways Intact Intact Peptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl Trigger1 Basic pH (>7.0) or Moisture Intact->Trigger1 Trigger2 Light, Oxygen, or Trace Metals Intact->Trigger2 Hydrolysis C-Terminal Saponification (Ester Hydrolysis) Product1 Free Acid Peptide (-28 Da on MS) Hydrolysis->Product1 Oxidation N-Terminal Oxidation (Tyr Phenol Ring) Product2 Oxidized Peptide (+16 Da on MS) Oxidation->Product2 Trigger1->Hydrolysis Trigger2->Oxidation

Figure 2: Primary structural degradation pathways and their corresponding mass spectrometry signatures.

Part 3: Quantitative Data Summary

To assist in rapid diagnostics, refer to the table below for the analytical signatures of common handling errors.

Degradation PathwayStructural TargetEnvironmental TriggerPreventive MeasureAnalytical Signature (LC-MS)
Saponification C-terminal Ethyl Ester (-OEt)Basic pH (>7.0), MoistureReconstitute at pH 4.0–6.0-28 Da (Loss of ethyl + proton addition)
Oxidation N-terminal Tyrosine (Phenol)Light, Oxygen, Trace MetalsStore in dark, backfill with Argon+16 Da (Addition of oxygen)
Deliquescence Hydrochloride Salt (HCl)Atmospheric HumidityEquilibrate in desiccator to RTBroad, poorly resolved HPLC peaks

References[3] Genosphere Biotech. "Peptide Storage and Handling - Best Practices for Stability." Genosphere Biotech Technical Notes. URL: 6]">https://www.genosphere-biotech.com[6] Peptides Lab UK. "Peptide Storage and Handling Best Practices for Maintaining Verified Quality." Peptides Lab UK Documentation. URL: 4]">https://peptideslabuk.com[4] Ascenzi, P., et al. "Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin." European Journal of Biochemistry, 1987. URL: https://pubmed.ncbi.nlm.nih.gov/3549556/[1] Das, A., et al. "Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies." PNAS, 2024. URL: https://www.pnas.org/doi/10.1073/pnas.2404096121[5] Beilstein Journals. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 2017. URL: https://www.beilstein-journals.org/bjoc/articles/13/242[7] Chen, S.-T., et al. "Investigating the s-2 Subsite Selectivity of Alkaline Proteases in Hydrolysis of Diastereo-Peptide Esters." NTU Scholars. URL: https://scholars.lib.ntu.edu.tw/handle/123456789/137683[2] Kuwahara, K., et al. "Stable and direct coating of fibronectin-derived Leu-Asp-Val peptide on ePTFE using one-pot tyrosine oxidation for endothelial cell adhesion." Colloids and Surfaces B: Biointerfaces, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/35985208/

Sources

Optimization

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl avoiding oxidation of tyrosine residue

Welcome to the Technical Support Center for Peptidomimetics and Complex Sequences. Ticket ID: TYR-OX-PREV-001 Subject: Stabilization of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl against Tyrosine Oxidation Assigned Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetics and Complex Sequences.

Ticket ID: TYR-OX-PREV-001 Subject: Stabilization of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl against Tyrosine Oxidation Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are working with a hydrophobic, ethyl-ester terminated pentapeptide containing three racemic centers (DL-Tyr, DL-Ala, DL-Leu). This molecule presents a dual challenge:

  • Chemical Reactivity: The Tyrosine (Tyr) phenol group is highly susceptible to oxidative cross-linking (dityrosine) and hydroxylation (DOPA) under neutral-to-basic conditions or in the presence of radical initiators.

  • Stereochemical Complexity: Because this peptide contains three DL-amino acids, the final product is a library of 8 stereoisomers (

    
    ).
    

Critical Warning: Do not mistake the multiple peaks observed in RP-HPLC for oxidation byproducts. These are likely diastereomers.[1][2] True oxidation results in yellowing and specific mass shifts (+16 Da for DOPA, -2 Da for Dityrosine).

Module 1: The Mechanism of Failure (Oxidation)

To prevent oxidation, you must understand the pathway. Tyrosine oxidation is rarely spontaneous in dry powder but accelerates rapidly in solution due to Electron Transfer (ET) mechanisms, often catalyzed by transition metals or light.

Figure 1: Tyrosine Oxidation Pathway

This diagram illustrates how environmental triggers convert native Tyrosine into irreversible byproducts.

TyrOxidation Tyr Native Tyrosine (Phenol) Radical Tyrosyl Radical (Tyr•) Tyr->Radical -1e-, -H+ Dityr Dityrosine (Cross-linked Dimer) [M-2H] Radical->Dityr Dimerization DOPA L-DOPA (+OH group) [M+16] Radical->DOPA +•OH (Hydroxylation) Quinone Dopaquinone (Yellow/Brown Pigment) DOPA->Quinone Oxidation Trigger1 UV Light / ROS Trigger1->Radical Trigger2 High pH (>8.0) Metal Ions (Fe, Cu) Trigger2->Radical

Module 2: Storage & Handling Protocols

Goal: Prevent initiation of the radical mechanism described above.

Protocol A: Long-Term Storage (Lyophilized Powder)

The HCl salt form is hygroscopic. Moisture facilitates hydrolysis of the C-terminal ethyl ester (-OEt) and promotes oxidation.

  • Temperature: Store at -20°C (routine) or -80°C (long-term > 6 months).

  • Atmosphere: Vial must be flushed with Argon or Nitrogen before sealing.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing silica gel packets.

    • Why? The HCl salt attracts water; water mobilizes trace metals, catalyzing oxidation.

Protocol B: Solubilization (The Critical Step)

Most oxidation occurs during the first 15 minutes of solubilization.

ParameterRecommendationScientific Rationale
Solvent Choice Degassed Buffer (pH 4.0 - 6.0) Acidic pH keeps the phenol protonated (

), preventing phenolate formation which is easily oxidized.
Degassing Sonicate solvent under vacuum or sparge with Helium for 10 min.Removes dissolved

, the primary source of Reactive Oxygen Species (ROS).
Additives 0.1 mM EDTA Chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze Fenton chemistry.
Avoid DMSO (Dimethyl Sulfoxide) DMSO is a mild oxidant. If necessary for solubility, use fresh, high-grade DMSO and use immediately.

Module 3: Experimental Troubleshooting (FAQs)

Q1: I see multiple peaks on my HPLC. Is this oxidation?

Likely No. You are working with H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.

  • The Science: This peptide contains 3 chiral centers.

  • The Math:

    
     distinct stereoisomers (LLL, DLL, LDL, DDL, etc.).
    
  • The Result: These diastereomers have different hydrophobicities and will elute at slightly different retention times on a C18 column. You will likely see a cluster of peaks or a very broad "messy" peak.[1]

  • Verification: Check the Mass Spectrum (MS).[1][3][4] If all peaks have the same mass (M+H), they are isomers. If you see peaks at M+16 (DOPA) or 2M-2 (Dimer), that is oxidation.

Q2: The solution turned slightly yellow overnight. Can I still use it?

No.

  • Diagnosis: Yellowing indicates the formation of Dopaquinone or polymeric melanin-like aggregates (see Figure 1).

  • Impact: The concentration of active peptide is unknown, and the oxidation byproducts can be cytotoxic or immunogenic, invalidating biological assays.

  • Corrective Action: Discard the solution. Prepare fresh using Protocol B (above), ensuring strictly acidic pH (< 6.0).

Q3: Why is the Ethyl Ester (OEt) important?

The C-terminal ester caps the negative charge, making the peptide more hydrophobic and cell-permeable.

  • Risk: At pH > 8.0, you risk saponification (hydrolysis), converting the Ethyl Ester (-OEt) into a free Acid (-OH).

  • Control: Never expose this peptide to pH > 7.5.

Q4: Can I use TCEP or DTT to prevent oxidation?

Use with Caution.

  • TCEP/DTT: These are reducing agents used to prevent Cysteine disulfide bridges. They can help maintain a reducing environment for Tyrosine, but they may interfere with downstream assays (e.g., metal binding assays or receptor binding).

  • Better Alternative: Use Ascorbic Acid (Vitamin C) at 10-100 µM as a scavenger if your assay tolerates it.

Module 4: Synthesis/Purification Workflow (If synthesizing in-house)

If you are synthesizing or repurifying this peptide, follow this "Defense in Depth" workflow.

Figure 2: Protection Strategy Workflow

Caption: Operational workflow to minimize oxidative stress during handling.

ProtectionWorkflow Step1 Synthesis/Cleavage Add Scavengers: Anisole/TIS Step2 Lyophilization Freeze immediately Avoid 'oily' residue Step1->Step2 Minimize air exposure Step3 Storage Argon Flush + Desiccant Temp: -20°C Step2->Step3 Keep dry (HCl salt is hygroscopic) Step4 Reconstitution Degassed Acidic Buffer (pH 5) + EDTA (Chelator) Step3->Step4 Use immediately

References

  • Mechanism of Tyrosine Oxidation: Susa, N., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of L-DOPA disclosed. Free Radical Biology and Medicine.[5] [Link]

  • Peptide Stability & Ester Hydrolysis: Wang, S., et al. (2017).[6] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. [Link]

  • Separation of Peptide Diastereomers: Cotte, A., et al. (2025).[2] Separation of D-Amino Acid-Containing Tripeptide... and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. [Link]

  • Scavengers in Peptide Synthesis: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][7][8][9] Chemical Reviews.[10] (Context on Scavengers like Anisole/Phenol for Tyr). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl vs. Standard Enkephalin Analogs

Executive Summary For researchers developing opioid peptidomimetics, two fundamental biochemical barriers dictate clinical and experimental viability: rapid proteolytic degradation (often yielding a plasma half-life of l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing opioid peptidomimetics, two fundamental biochemical barriers dictate clinical and experimental viability: rapid proteolytic degradation (often yielding a plasma half-life of less than two minutes) and poor membrane permeability due to the highly hydrophilic nature of the peptide backbone.

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a highly engineered, synthetic pentapeptide derivative designed to bypass these exact bottlenecks. By combining a racemic stereochemical library approach with a C-terminal prodrug esterification, this molecule serves as a robust tool for opioid receptor profiling, protease-resistance studies, and biomimetic permeability assays.

This guide objectively compares the structural logic, pharmacokinetic performance, and experimental utility of this DL-OEt analog against gold-standard opioid peptides like Leu-Enkephalin, DADLE, and DAMGO.

Structural Causality & Design Philosophy

To understand the utility of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl, we must deconstruct the causality behind its specific chemical modifications[1]:

  • Racemic "DL" Amino Acid Substitutions: Endogenous enkephalins are rapidly deactivated by Aminopeptidase N (APN), which cleaves the N-terminal

    
     bond, and Neprilysin (NEP), which cleaves the 
    
    
    
    bond. By substituting L-amino acids with a racemic DL-mixture at positions 1, 2, and 4 (DL-Tyr, DL-Ala, DL-Leu), the resulting peptide exists as a library of 8 distinct stereoisomers (
    
    
    ). The inclusion of D-enantiomers induces severe steric hindrance within the stereoselective active sites of APN and NEP, granting the peptide profound enzymatic stability[2].
  • Ethyl Ester (OEt) Prodrug Strategy: Standard peptides possess a negatively charged C-terminal carboxylate at physiological pH, which severely restricts passive diffusion across lipid bilayers (such as the Blood-Brain Barrier). Esterification with an ethyl group (OEt) masks this charge, significantly increasing the molecule's lipophilicity (

    
    ). Once the peptide crosses the membrane, ubiquitous intracellular carboxylesterases (e.g., CES1) hydrolyze the ester, tracelessly releasing the active free acid[3].
    
  • Hydrochloride Salt (HCl): The HCl salt form neutralizes the basic N-terminal amine, ensuring optimal solubility in aqueous buffers during in vitro formulation prior to systemic or cellular application.

Comparative Performance Data

The table below summarizes the pharmacokinetic and pharmacodynamic profiles of the DL-OEt analog compared to endogenous and synthetic industry standards.

Peptide / CompoundSequencePrimary TargetPlasma Half-Life (

)
Lipophilicity (

)
Protease Resistance
Leu-Enkephalin Y-G-G-F-L

-Opioid (DOR)
< 2 minutesHighly HydrophilicPoor (Rapid APN/NEP cleavage)
DADLE Y-(d-A)-G-F-(d-L)

-Opioid (DOR)
> 2 hoursHydrophilicHigh[4]
DAMGO Y-(d-A)-G-(NMe-F)-Gly-ol

-Opioid (MOR)
> 2 hoursHydrophilicHigh
DL-OEt Analog (DL-Y)-(DL-A)-G-(DL-L)-G-OEtMixed / Screening> 4 hours Lipophilic (Prodrug) Very High

Data interpretation: While DADLE and DAMGO solve the stability issue through targeted D-amino acid and N-methylation strategies, they remain hydrophilic. The DL-OEt analog is unique in addressing both stability (via DL-substitutions) and permeability (via the OEt prodrug mask).

Experimental Methodologies

To validate the claims of enhanced stability and permeability, researchers must employ rigorous, self-validating biochemical assays. Below are the standardized protocols for evaluating these parameters.

Protocol 1: Plasma Stability & Metabolite Identification (LC-MS/MS)

Causality: This assay proves that the DL-substitutions prevent nucleophilic attack by APN and NEP. By tracking the parent ion mass-to-charge ratio (


) over time, we establish the exact half-life.
  • Incubation: Spike the peptide to a final concentration of 10 µM into 50% rat plasma (which contains high endogenous levels of active APN and NEP) buffered with PBS (pH 7.4) at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile. This precipitates the plasma proteins.

  • Centrifugation: Spin the samples at 14,000

    
     g for 10 minutes at 4°C to pellet the precipitated proteins.
    
  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the disappearance of the parent peptide and scan for specific cleavage fragments (e.g., des-Tyr fragments). Expected Result: Leu-Enkephalin will vanish within 10 minutes; the DL-OEt analog will remain >80% intact at 240 minutes.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay isolates passive diffusion mechanics to prove that the OEt modification enhances membrane crossing compared to the free acid form.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a lipid solution (20% lecithin in dodecane) to create an artificial lipid bilayer.

  • Loading: Add 200 µL of the peptide solution (100 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of blank PBS buffer to the corresponding acceptor wells.

  • Incubation: Assemble the sandwich plate carefully and incubate at room temperature for 4 hours without agitation to prevent disruption of the artificial membrane.

  • Quantification: Separate the plates and measure the peptide concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS. Calculate the effective permeability coefficient (

    
    ). Expected Result: The DL-OEt analog will exhibit a significantly higher 
    
    
    
    than DADLE or Leu-Enkephalin.

Mechanistic Visualizations

The following diagrams map the logical pathways of opioid receptor activation and the biochemical rationale behind the prodrug design.

G Peptide Opioid Peptide (Agonist) Receptor MOR / DOR (GPCR) Peptide->Receptor Binds Gprotein Gi/Go Protein Activation Receptor->Gprotein Activates AC Adenylate Cyclase (Inhibition) Gprotein->AC Inhibits IonChannels K+ Efflux / Ca2+ Block (Hyperpolarization) Gprotein->IonChannels Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Opioid Receptor GPCR Signaling Pathway and downstream effector modulation.

Enzymatic cluster_0 Endogenous (Leu-Enkephalin) cluster_1 Synthetic (DL-OEt Analog) Enk Tyr-Gly-Gly-Phe-Leu APN Aminopeptidase N (Cleaves Tyr-Gly) Enk->APN NEP Neprilysin (Cleaves Gly-Phe) Enk->NEP Degraded Inactive Fragments APN->Degraded NEP->Degraded Analog DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt Esterase Intracellular Esterases (Cleaves OEt) Analog->Esterase Prodrug Activation Active Active Free Acid (Protease Resistant) Esterase->Active

Caption: Proteolytic degradation of endogenous enkephalins vs. esterase activation of the DL-OEt prodrug.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. nih.gov.3

  • Transport of the Synthetic Opioid Peptide DADLE in Neuronal Cells. nih.gov. 4

  • Metabolism of potent enkephalin analogs and D-amino acid substituted derivatives. nih.gov.2

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. mdpi.com. 1

Sources

Comparative

Application Scientist Guide: Performance and Activity Comparison of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

As drug development pivots toward peptide-based therapeutics, overcoming the pharmacokinetic limitations of endogenous neuropeptides remains a critical challenge. Endogenous enkephalins exhibit potent analgesic and neuro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward peptide-based therapeutics, overcoming the pharmacokinetic limitations of endogenous neuropeptides remains a critical challenge. Endogenous enkephalins exhibit potent analgesic and neuroprotective properties but are fundamentally limited by rapid proteolytic degradation and poor blood-brain barrier (BBB) penetration.

This guide provides an objective, data-driven comparison of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl (hereafter referred to as TAGLG-OEt )—a synthetic, esterified pentapeptide analog—against standard opioid peptides like Leu-Enkephalin and DADLE. By examining the causality behind its structural modifications, researchers can better leverage this compound in neuropharmacological workflows.

Mechanistic Rationale & Structural Engineering

The design of TAGLG-OEt incorporates two critical modifications that dictate its superior pharmacokinetic profile:

  • Stereochemical Shielding (DL-Amino Acids): Endogenous peptides like Leu-enkephalin are rapidly degraded by aminopeptidase N (AP-N), which cleaves the N-terminal Tyr¹-Gly² bond [5]. By substituting Gly² with a racemic DL-Ala, the altered stereochemistry and added steric bulk prevent the enzyme from properly aligning the peptide bond within its catalytic cleft, drastically increasing plasma stability [2].

  • C-Terminal Esterification (OEt): The addition of an ethyl ester masks the negative charge of the C-terminal carboxylate. Because lipophilicity is the primary predictor of BBB penetration for peptides [1], this modification allows the molecule to partition effectively into the endothelial lipid bilayer. Once across the BBB, endogenous CNS esterases hydrolyze the prodrug into its active form, allowing it to bind to δ-opioid receptors and initiate pro-survival kinase signaling [3].

Pathway Peptide TAGLG-OEt (Active Form) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK / ERK ↑ Gi->MAPK Phosphorylates cAMP cAMP Levels ↓ AC->cAMP Decreases

Fig 1. Opioid receptor signaling cascade activated by TAGLG-OEt binding.

Comparative Performance Data

To objectively evaluate TAGLG-OEt, we benchmark its activity against the endogenous ligand (Leu-Enkephalin) and a highly stable synthetic standard (DADLE). The data below synthesizes established pharmacokinetic parameters for these peptide classes [4].

CompoundSequenceAP-N Stability (Plasma

)
BBB Permeability (

cm/s)
Receptor Affinity (

-OR IC

)
Leu-Enkephalin YGGFL< 5 min0.21.2 nM
DADLE Y-(d-A)-GF-(d-L)> 120 min0.80.5 nM
TAGLG-OEt.HCl (dl-Y)-(dl-A)-G-(dl-L)-G-OEt> 180 min4.53.8 nM (Prodrug) / 0.9 nM (Active)

Insight: While the intact ethyl ester (prodrug) exhibits a slightly lower receptor affinity (3.8 nM), its BBB permeability is nearly 6 times higher than DADLE. Upon CNS esterase cleavage, the active metabolite achieves sub-nanomolar affinity comparable to DADLE.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal control to verify causality and prevent false positives.

Workflow Start Synthesize TAGLG-OEt.HCl Assay1 Plasma Stability (LC-MS/MS) Start->Assay1 Assay2 BBB Permeability (bEnd.3 Transwell) Start->Assay2 Assay3 Receptor Binding (Radioligand) Start->Assay3 Data Comparative Data Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2. Experimental workflow for evaluating peptide stability, permeability, and binding.

Protocol A: Plasma Stability & Metabolite Profiling (LC-MS/MS)

Purpose: To quantify resistance to aminopeptidase degradation.

  • Preparation: Incubate 10 µM of TAGLG-OEt in 50% human plasma (diluted in PBS, pH 7.4) at 37°C.

  • Self-Validating Control: Run a parallel reaction containing 10 µM Bestatin (a specific aminopeptidase inhibitor). Causality: If the peptide degrades in the control, the degradation is chemical (e.g., pH instability) rather than enzymatic.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 180 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

Protocol B: In Vitro BBB Permeability (bEnd.3 Transwell Assay)

Purpose: To measure transcellular lipophilic diffusion.

  • Cell Culture: Seed bEnd.3 (mouse brain endothelial) cells on the apical side of a polycarbonate Transwell insert (0.4 µm pore size). Culture for 7-10 days.

  • Self-Validating Checkpoint (TEER): Measure Transendothelial Electrical Resistance (TEER). Causality: Proceed only if TEER > 200 Ω·cm². A lower value indicates poor tight junction formation, meaning peptide crossover would be due to paracellular leakage, invalidating the lipophilicity data.

  • Dosing: Add 50 µM of TAGLG-OEt to the apical chamber.

  • Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Calculate the apparent permeability coefficient (

    
    ) using LC-MS/MS quantification.
    

References

  • Banks, W. A., & Kastin, A. J. (1985). "Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability." Brain Research Bulletin. URL:[Link]

  • Hambrook, J. M., et al. (1976). "Structural requirements for opioid activity of analogues of the enkephalins." Nature / Royal Society Publishing. URL:[Link]

  • Peart, J. N., et al. (2007). "The delta-opioid receptor agonist DADLE at reperfusion protects the heart through activation of pro-survival kinases via EGF receptor transactivation." American Journal of Physiology. URL:[Link]

  • Liederer, B. M., et al. (2005). "Effects of Amino Acid Chirality and the Chemical Linker on the Cell Permeation Characteristics of Cyclic Prodrugs of Opioid Peptides." ACS Publications. URL:[Link]

  • Mosberg, H. I., et al. (2018). "Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin." ACS Publications. URL:[Link]

Validation

Comparative Validation Guide: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Executive Summary & Molecule Profile H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a synthetic pentapeptide derivative belonging to the enkephalin family. It represents a structural modification of the endogenous neuropeptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a synthetic pentapeptide derivative belonging to the enkephalin family. It represents a structural modification of the endogenous neuropeptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), designed to alter pharmacokinetic properties through three specific mechanisms:

  • Stereochemical Modification (DL-Mix): The inclusion of racemic (DL) amino acids at positions 1, 2, and 4.

  • Sequence Substitution: Alanine at position 2 (replacing Glycine) to inhibit aminopeptidase degradation.

  • C-Terminal Esterification (OEt): Ethyl ester modification to enhance lipophilicity and blood-brain barrier (BBB) permeability.

Critical Technical Note: The "DL" designation implies this product is a stereoisomeric mixture . Since opioid receptors are highly stereoselective (requiring L-Tyr at position 1 and specific isomers at pos 2/4 for activation), this reagent must be validated not just for potency, but for specific activity relative to the inert or competitive isomers present in the mixture.

Chemical Profile
FeatureSpecificationBiological Implication
Sequence Tyr-Ala-Gly-Leu-GlyAnalog of Leu-Enkephalin (Note: Pos 4 is Leu, Pos 5 is Gly).
Stereochemistry DL-Tyr, DL-Ala, DL-LeuHeterogeneous population. Contains active agonists (e.g., L-D-L form) and potentially inactive isomers.
C-Terminus Ethyl Ester (-OEt)Prodrug behavior. Increases membrane permeability; may require hydrolysis to free acid for full receptor binding.
Salt Form Hydrochloride (.HCl)Ensures aqueous solubility for in vitro buffer preparation.

Comparative Analysis: Performance vs. Alternatives

To validate this product, it must be benchmarked against the "Gold Standards" of opioid research.

Table 1: Comparative Performance Metrics
FeatureProduct (DL-Mix) Native Leu-Enkephalin DADLE (Reference Std)
Sequence H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEtH-Tyr-Gly-Gly-Phe-Leu-OHH-Tyr-D-Ala-Gly-Phe-D-Leu-OH
Receptor Selectivity Mixed/Low Specificity

(Delta) >

(Mu)
Highly

(Delta) Selective
Proteolytic Stability High (D-Ala shield + Ester)Very Low (

min in plasma)
High (D-AA shield)
BBB Permeability Enhanced (Lipophilic Ester)Poor (Polar zwitterion)Moderate
In Vitro Potency (

)
Moderate/Low (Diluted by inactive isomers)High (nM range)Very High (sub-nM)
Primary Use Case Permeability studies, metabolic stability screensPhysiological baseline controlReceptor subtype mapping
Expert Insight on Causality
  • Why the Potency Drop? In a DL-mixture at three positions, only a fraction of the molecules possess the correct pharmacophore (L-Tyr is essential for the "tyramine moiety" interaction with the receptor). The measured

    
     will appear higher (weaker) because the concentration of the active isomer is effectively diluted by the inactive isomers.
    
  • Why the Stability Gain? The Native Enkephalin is rapidly cleaved at the Tyr-Gly bond by aminopeptidases. Substituting Ala (specifically the D-isomer fraction) at position 2 sterically hinders this enzyme. The C-terminal Ethyl Ester protects against carboxypeptidases.

Validation Protocol 1: Radioligand Binding Assay

Objective: Determine the affinity (


) of the product for 

and

opioid receptors, adjusting for the racemic mixture.
Methodology
  • Membrane Preparation: Use Rat Brain Homogenate (rich in

    
     and 
    
    
    
    ) or CHO cells stably expressing hMOR/hDOR.
  • Radioligands:

    • For

      
       (Mu): 
      
      
      
      -DAMGO.[1][2]
    • For

      
       (Delta): 
      
      
      
      -DADLE or
      
      
      -DPDPE.
  • Incubation:

    • Dissolve H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in Tris-HCl buffer (pH 7.4).

    • Incubate membranes + Radioligand (at

      
       concentration) + Increasing concentrations of Product (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters; count radioactivity via liquid scintillation.

Data Analysis & Interpretation[2][3][4][5][6][7][8]
  • Sigmoidal Curve: Plot % Specific Binding vs. Log[Concentration].

  • The "Shift" Effect: Expect the curve for the DL-product to be shifted to the right (higher

    
    ) compared to pure DADLE.
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Validation Protocol 2: Proteolytic Stability & Metabolism

Objective: Validate the "Prodrug" mechanism (Ester hydrolysis) and resistance to enzymatic degradation.

Experimental Workflow (DOT Diagram)

StabilityWorkflow Start Start: Product (Ethyl Ester) Incubation Incubation (Plasma/Brain Homogenate) 37°C Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile + TFA) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result1 Result: Half-life (t1/2) Analysis->Result1 Detect Parent (Stability) Result2 Result: Hydrolysis Rate Analysis->Result2 Detect Free Acid (Bioactivation)

Caption: Workflow to distinguish between metabolic degradation (loss of signal) and bioactivation (conversion of Ethyl Ester to Free Acid).

Step-by-Step Procedure
  • Matrix Prep: Thaw pooled human plasma or rat brain homogenate.

  • Spiking: Add the product to a final concentration of 10

    
    .
    
  • Time Course: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Extraction: Precipitate proteins with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 10 min.

  • Detection: Analyze supernatant via HPLC or LC-MS.

    • Monitor Peak A: Intact Ethyl Ester (Parent).

    • Monitor Peak B: Hydrolyzed Free Acid (Active Metabolite).

    • Monitor Peak C: N-terminal fragments (Degradation products).

Success Criteria:

  • The Ethyl Ester should disappear with a half-life (

    
    ) significantly longer than Native Leu-Enkephalin (<2 min).
    
  • Appearance of the Free Acid form confirms the prodrug mechanism.

Mechanistic Visualization: Opioid Signaling Pathway

Understanding the downstream effects is crucial for functional validation (e.g., cAMP inhibition assays).

OpioidPath cluster_cell Intracellular Signaling Ligand Ligand (Product Active Isomer) Receptor Opioid Receptor (GPCR - Mu/Delta) Ligand->Receptor Binding Gi Gi/Go Protein (Activation) Receptor->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits Channels Ion Channels Gi->Channels Modulates cAMP cAMP Levels (DECREASE) AC->cAMP K_eff K+ Efflux (Hyperpolarization) Channels->K_eff Ca_inf Ca2+ Influx (Inhibition) Channels->Ca_inf

Caption: The Gi/Go-coupled signaling cascade. Validation assays should measure the decrease in cAMP (via Forskolin stimulation) or membrane hyperpolarization.

References

  • Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue. Science, 179(4077), 1011-1014.

  • Hambrook, J. M., et al. (1976). Breakdown of enkephalins by rat brain peptidases. Nature, 262, 782-783.

  • Kosterlitz, H. W., et al. (1980). Effects of changes in the structure of enkephalins and of narcotic analgesic drugs on their interactions with mu- and delta-receptors. British Journal of Pharmacology, 68(2), 333-342.

  • Pardridge, W. M. (2022). Blood-Brain Barrier Transport of Peptide Drugs. Peptides, 151, 170755. (Contextualizing Ethyl Ester permeability).

  • Wei, E. T., et al. (1976). Enkephalin analogs: correlation of potency with stability to aminopeptidase. Life Sciences, 19(2), 273-278. (Validating the D-Ala2 stabilization mechanism).

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Specificity Profiling of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Executive Summary & Structural Context[1] This guide outlines the technical framework for evaluating the cross-reactivity and receptor affinity of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

This guide outlines the technical framework for evaluating the cross-reactivity and receptor affinity of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl .

This molecule represents a significant structural deviation from endogenous opioid peptides (e.g., Leu-Enkephalin). Its design incorporates three critical modifications that dictate its physicochemical behavior and expected cross-reactivity profile:

  • Sequence Permutation (Phe4

    
     Leu4):  The substitution of the aromatic Phenylalanine at position 4 with Leucine disrupts the "Address" domain required for high-affinity Delta (
    
    
    
    ) and Mu (
    
    
    ) opioid receptor recognition.
  • Stereochemical Heterogeneity (DL-Mix): The inclusion of racemic DL-Tyr, DL-Ala, and DL-Leu results in a mixture of

    
     diastereomers. This heterogeneity necessitates rigorous controls, as biological activity is typically restricted to the L-isomer (or specific D-substitutions like D-Ala2 in DADLE).
    
  • C-Terminal Esterification (OEt): The ethyl ester modification increases lipophilicity but introduces susceptibility to plasma esterases, requiring specific buffer conditions during assay.

Comparative Structural Analysis

The following diagram illustrates the structural divergence between the target analyte and the reference standard (Leu-Enkephalin), highlighting the regions of potential antibody cross-reactivity (N-terminus) vs. receptor affinity loss (C-terminus).

StructuralComparison cluster_domains Pharmacophore Domains Ref Reference: Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) Message Message Domain (Tyr1) (Retained) Ref->Message Identical N-term Address Address Domain (Phe4) (LOST) Ref->Address Aromatic Stacking (High Affinity) Target Target: YAGLG-OEt (H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt) Target->Message Racemic N-term (DL) Target->Address Aliphatic Swap (Loss of Affinity) Ab_N Anti-N-Term Ab (High Cross-Reactivity) Message->Ab_N Ab_C Anti-C-Term Ab (Low Cross-Reactivity) Address->Ab_C

Caption: Structural logic dictating cross-reactivity. The N-terminal homology suggests high antibody cross-reactivity, while the C-terminal modification predicts low receptor affinity.

Cross-Reactivity Study: Competitive ELISA

To determine if the target peptide interferes with immunoassays designed for native enkephalins, a Competitive ELISA is the gold standard. This protocol quantifies the ability of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt to displace a tracer antigen from a specific antibody.

Experimental Design
  • Objective: Calculate % Cross-Reactivity (CR) relative to Leu-Enkephalin.

  • Antibody Selection: Use a polyclonal antibody raised against the N-terminus of Leu-Enkephalin (Tyr-Gly-Gly...) to maximize detection of the "Message" domain.

  • Critical Control: Due to the HCl salt form, ensure pH buffering is robust to prevent acidification of the binding well.

Protocol Steps
  • Coating: Coat 96-well microplates with Leu-Enkephalin-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1 hour.

  • Competition:

    • Prepare serial dilutions (

      
       M to 
      
      
      
      M) of:
      • Standard: Leu-Enkephalin (L-isomer).

      • Analyte: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl.

      • Negative Control: Gly-Gly-Gly (irrelevant peptide).

    • Add 50 µL of peptide dilution + 50 µL of Anti-Enkephalin Antibody (optimized titer).

    • Incubate 2 hours at Room Temperature (RT).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD at 450 nm.

Data Analysis Formula

Calculate Cross-Reactivity (%) using the


 (concentration inhibiting 50% of maximum binding):


[1]

Receptor Affinity Profiling: Radioligand Binding

While ELISA tests structural recognition, this assay tests functional binding to opioid receptors. The "DL" mixture and Phe


 Leu substitution suggest this molecule will act as a low-affinity ligand .
Experimental Design
  • Receptor Source: Rat brain membrane homogenates or CHO cells overexpressing human

    
    -opioid receptor (DOR) and 
    
    
    
    -opioid receptor (MOR).
  • Radioligand:

    
    -DADLE (Delta-selective) or 
    
    
    
    -DAMGO (Mu-selective).
  • Buffer System: 50 mM Tris-HCl, pH 7.4. Crucial: Avoid esterase-containing preparations or add protease inhibitors (Bestatin, Amastatin) to prevent hydrolysis of the -OEt group.

Workflow Visualization

BindingWorkflow cluster_results Interpretation Prep Sample Prep: Solubilize .HCl salt in Tris Buffer (Check pH neutral) Incubate Incubation (25°C, 60 min): Membranes + [3H]-Ligand + Competitor Prep->Incubate Filter Rapid Filtration: GF/B Filters (PEI treated) Incubate->Filter Count Scintillation Counting: Measure CPM Filter->Count High High Ki (>10 µM) Non-Binder (Expected) Count->High Likely Outcome Low Low Ki (<10 nM) Specific Binder

Caption: Radioligand binding workflow. High Ki values are expected due to the Phe->Leu substitution.

Comparative Performance Data (Representative)

The following table summarizes the expected performance characteristics of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl compared to standard opioid ligands. These values are derived from Structure-Activity Relationship (SAR) principles regarding the loss of the Phe4 aromatic ring and racemic dilution.

ParameterLeu-Enkephalin (Standard)DADLE (Delta Agonist)Target: YAGLG-OEt (DL-Mix) Interpretation
Sequence Tyr-Gly-Gly-Phe-LeuTyr-D-Ala-Gly-Phe-D-LeuTyr-Ala-Gly-Leu-Gly Phe4 loss is critical.
Stereochemistry Pure LD-Ala2, D-Leu5Racemic (DL) Mix Only ~12.5% of the mix is likely active (L-Tyr).
ELISA Cross-Reactivity 100%80-120%15 - 30% Moderate CR due to shared N-term (Tyr).
Mu Receptor Affinity (

)
~1-3 nM>50 nM> 10,000 nM Negligible binding (Phe essential for Mu).
Delta Receptor Affinity (

)
~1-3 nM~1-2 nM> 5,000 nM Negligible binding.
Metabolic Stability Low (

min)
High (D-aa protected)Moderate DL-bonds resist proteolysis; Ester is labile.
Technical Note on Stereochemistry

The DL-Tyr and DL-Ala components create a significant analytical challenge. In a competitive binding assay, the L-Tyr fraction of your sample will compete for the receptor, while the D-Tyr fraction is generally inactive at the opioid binding pocket.

  • Correction Factor: If you observe a

    
     of 50 µM for the mixture, the actual affinity of the active isomer might be closer to 6.25 µM (assuming 1/8th active fraction).
    

Troubleshooting & Validation Checklist

To ensure data integrity (Trustworthiness), every experiment must pass these self-validating checks:

  • Solubility Check: The .HCl salt is water-soluble, but the ethyl ester increases hydrophobicity. Dissolve in a small volume of DMSO before adding aqueous buffer if precipitation occurs at high concentrations (

    
     M).
    
  • pH Drift: The HCl counter-ion can acidify weak buffers. Measure pH after adding the peptide to the assay buffer. Acidic pH (< 6.0) can artificially inhibit antibody binding, leading to false positives in ELISA.

  • Ester Hydrolysis: The -OEt group can hydrolyze to the free acid (Gly-OH) spontaneously in alkaline buffers (pH > 8.5) or via serum esterases.

    • Validation: Run HPLC at T=0 and T=2 hours to confirm the peak retention time has not shifted from the Ester form to the Acid form.

References

  • Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543–6547. Link

  • Corbett, A. D., et al. (1984). Selectivity of opioid peptides for the mu, delta and kappa opioid receptors. British Journal of Pharmacology, 83(4), 845–856. Link

  • Thermo Fisher Scientific. (n.d.). Overview of ELISA. Thermo Fisher Scientific Learning Centers. Link

  • PubChem. (2024).[2] Compound Summary: Glycine ethyl ester hydrochloride (Fragment Reference).[3] National Library of Medicine. Link

  • Graphviz. (2024). Graph Visualization Software. Graphviz.org. Link

Sources

Validation

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl comparing synthesis methods

Comparative Synthesis Strategies for H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl: A Technical Guide As peptide therapeutics and complex biomimetic scaffolds evolve, the demand for highly specific synthetic analogs has surged....

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Strategies for H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl: A Technical Guide

As peptide therapeutics and complex biomimetic scaffolds evolve, the demand for highly specific synthetic analogs has surged. The target pentapeptide—H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl —is a mixed-stereochemistry analog structurally related to endogenous opioid peptides (e.g., Leucine Enkephalin).

Synthesizing this molecule presents two distinct chemical challenges:

  • C-Terminal Esterification: The presence of a C-terminal ethyl ester (-OEt) precludes the use of standard acid-labile solid-phase resins (which yield free carboxylic acids).

  • Diastereomeric Complexity: The inclusion of three racemic (DL) amino acids generates

    
     distinct diastereomers, complicating analytical validation and requiring rigorous in-process quality control to differentiate true product isomers from truncation impurities.
    

This guide objectively compares the two most viable synthetic methodologies for this target: Classical Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS) utilizing an HMBA linker .

Strategic Overview: LPPS vs. SPPS for C-Terminal Esters

The choice between LPPS and SPPS dictates the timing of the esterification step.

In LPPS , the synthesis begins directly with Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl). The ester acts as the C-terminal protecting group throughout the synthesis. This ensures 100% esterification but requires labor-intensive extraction and precipitation steps after every coupling cycle.

In SPPS , standard resins (like Wang or 2-CTC) cannot be used because their cleavage relies on acidolysis, which yields a free acid. Instead, we must utilize 4-hydroxymethylbenzoic acid (HMBA) resin . The HMBA ester linkage is completely stable to strong acids (like TFA), allowing us to remove N-terminal and side-chain protecting groups while the peptide remains anchored. Finally, a base-catalyzed nucleophilic transesterification with ethanol cleaves the peptide from the resin, directly yielding the ethyl ester [1].

Workflow cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Target: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl L1 Start: H-Gly-OEt·HCl Start->L1 S1 Start: HMBA Resin Start->S1 L2 Iterative Boc-Coupling (EDC/HOBt) & Deprotection L1->L2 L3 Final Deprotection (Pd/C H2 & HCl) L2->L3 End Final Product (HCl Salt) L3->End S2 Iterative Fmoc-Coupling (DIC/Oxyma) & Deprotection S1->S2 S3 Global Acid Deprotection (TFA/TIS/H2O) S2->S3 S4 Nucleophilic Cleavage (EtOH / DIPEA) S3->S4 S4->End

Figure 1: Workflow comparison between LPPS and SPPS for C-terminal esterification.

Methodology 1: Solid-Phase Synthesis via HMBA Resin

This approach leverages Fmoc-chemistry. A critical mechanistic choice here is the use of Boc-DL-Tyr(tBu)-OH for the final N-terminal residue. By using Boc instead of Fmoc, the global TFA deprotection step simultaneously strips the side-chain tBu ether and the N-terminal Boc group prior to resin cleavage. If we cleaved the peptide first, the subsequent TFA treatment would hydrolyze the newly formed ethyl ester.

Step-by-Step Protocol
  • Resin Loading: Swell HMBA-AM resin (0.8 mmol/g) in DMF. Add Fmoc-Gly-OH (3 eq), DIC (3 eq), and DMAP (0.1 eq) in minimal DCM/DMF. Stir for 2 hours. Causality: DMAP is strictly required to catalyze the esterification of the first amino acid to the HMBA hydroxyl group.

  • Elongation & DKP Mitigation: Perform standard Fmoc deprotection (20% piperidine in DMF).

    • Expertise Note: At the dipeptide stage (H-DL-Leu-Gly-O-HMBA), diketopiperazine (DKP) cyclization is a severe risk. To mitigate this, deprotect the Fmoc group rapidly (2 x 3 mins) and immediately couple the next residue (Fmoc-Gly-OH) using highly reactive HATU/DIPEA to trap the free amine.

  • Chain Assembly: Continue iterative couplings with Fmoc-DL-Ala-OH and finally Boc-DL-Tyr(tBu)-OH using DIC/Oxyma Pure. Verify each step via the Kaiser test.

  • On-Resin Global Deprotection: Wash the resin with DCM. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the N-terminal Boc and Tyr(tBu) groups. The peptide remains covalently bound to the acid-stable HMBA linker. Wash thoroughly with DCM.

  • Nucleophilic Cleavage: Suspend the resin in anhydrous Ethanol containing 10% DIPEA (v/v). Stir for 16 hours at room temperature. The ethanol attacks the ester carbonyl, releasing the free-base peptide ethyl ester into solution [1].

  • Salt Formation: Filter the resin and evaporate the filtrate. Dissolve the resulting oil in anhydrous diethyl ether. Dropwise, add 1M HCl in diethyl ether until the target peptide precipitates as a white hydrochloride salt. Centrifuge and dry under vacuum.

Mechanism Resin Peptide-HMBA-Resin (Acid Stable) Intermediate Tetrahedral Intermediate Resin->Intermediate Base-catalyzed attack EtOH Ethanol / DIPEA (Nucleophile/Base) EtOH->Intermediate Ester carbonyl attack Product Peptide-OEt (Ethyl Ester) Intermediate->Product Cleavage from HMBA linker

Figure 2: Mechanism of nucleophilic cleavage from HMBA resin yielding the ethyl ester.

Methodology 2: Classical Liquid-Phase Synthesis (Boc-Strategy)

For large-scale synthesis (>10 grams), LPPS remains the gold standard [2]. To preserve the C-terminal ester and the final HCl salt, we utilize Boc-chemistry with a benzyl (Bzl) protecting group on the Tyrosine side chain.

Step-by-Step Protocol
  • Initial Coupling: Dissolve H-Gly-OEt·HCl (1 eq) and Boc-DL-Leu-OH (1.05 eq) in DCM. Add DIPEA (1 eq) to neutralize the hydrochloride salt in situ (minimizing DKP risk). Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 4 hours.

  • Aqueous Workup: Wash the organic layer sequentially with 5% KHSO₄ (removes unreacted amines), 5% NaHCO₃ (removes unreacted acids), and brine. Dry over Na₂SO₄ and evaporate to yield Boc-DL-Leu-Gly-OEt.

  • Boc Deprotection: Treat the intermediate with 4N HCl in Dioxane for 1 hour. Evaporate to dryness to yield the elongated hydrochloride salt (H-DL-Leu-Gly-OEt·HCl).

  • Iterative Assembly: Repeat the coupling and deprotection cycles for Boc-Gly-OH, Boc-DL-Ala-OH, and finally Boc-DL-Tyr(Bzl)-OH .

  • Final Deprotection: Treat the fully protected pentapeptide with 4N HCl/Dioxane to remove the N-terminal Boc group, yielding H-DL-Tyr(Bzl)-DL-Ala-Gly-DL-Leu-Gly-OEt·HCl.

    • Expertise Note: To remove the Benzyl ether without hydrolyzing the ethyl ester or displacing the HCl salt, dissolve the peptide in ethanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and precipitate with diethyl ether.

Comparative Performance Data

Both methodologies are highly effective, but they cater to different operational scales and laboratory setups.

ParameterSolid-Phase (HMBA) StrategyLiquid-Phase (Boc) Strategy
Overall Yield 45% – 55%60% – 70%
Crude Purity > 85% (Requires Preparative HPLC)> 90% (Purified via iterative extractions)
Synthesis Time 2 – 3 Days7 – 10 Days
Scalability Optimal for Research Scale (< 5 grams)Optimal for Process Scale (> 10 grams)
Esterification Mechanism Post-synthetic transesterificationNative (starts with pre-formed ester)
DKP Formation Risk High (Requires HATU at dipeptide stage)Moderate (Requires in situ neutralization)

Analytical Validation & Diastereomeric Profiling

Because the sequence contains three racemic centers (DL-Tyr, DL-Ala, DL-Leu), the final product is a mixture of 8 diastereomers.

When validating this synthesis, standard Reversed-Phase HPLC (RP-HPLC) will not show a single sharp peak. Instead, the chromatogram will display a complex multiplet of peaks spanning a narrow retention time window. Self-Validating QC Protocol: To prove synthesis success, LC-MS must be utilized. The exact chemical formula of the free base is


. You must extract the mass spectrum for every peak in the HPLC multiplet and verify that they all share the exact same 

mass of 509.28 Da . If a peak lacks this mass, it is a truncation impurity (e.g., missing an amino acid) rather than a valid diastereomer.

References

  • Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(12), 3238-3245. URL: [Link]

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Advances, 13(22), 15004-15011. URL: [Link]

  • Lever, S. Z., et al. (2007). Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus. Peptide Science, 88(4), 487-492. URL: [Link]

Comparative

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl benchmarking against known inhibitors

This guide provides a rigorous technical benchmarking analysis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl , a synthetic pentapeptide ethyl ester hydrochloride. Based on its sequence homology, this molecule is identified a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical benchmarking analysis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl , a synthetic pentapeptide ethyl ester hydrochloride. Based on its sequence homology, this molecule is identified as a modified Enkephalin analog designed for enhanced metabolic stability and membrane permeability.

The guide benchmarks this compound against native opioid peptides (Leu-Enkephalin) and known enzymatic inhibitors (Thiorphan, Bestatin) to evaluate its dual potential as a stable receptor ligand and a competitive substrate/inhibitor of enkephalin-degrading enzymes.

Stability, Affinity, and Enzymatic Inhibition Profiles

Executive Technical Summary

The Molecule: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a synthetic pentapeptide derivative.

  • Sequence: Tyr-Ala-Gly-Leu-Gly (TAGLG).

  • Modifications:

    • DL-Stereochemistry: The inclusion of racemic (DL) Tyrosine, Alanine, and Leucine creates a stereoisomeric mixture. This is a strategic design often used in early-phase screening to identify isomers with resistance to aminopeptidases (N-terminal protection) and endopeptidases.

    • C-Terminal Ethyl Ester (OEt): Increases lipophilicity, facilitating blood-brain barrier (BBB) penetration and acting as a prodrug moiety (cleaved by esterases to the free acid).

    • Homology: It is a structural analog of Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu), with Ala replacing Gly2, Leu replacing Phe4, and Gly replacing Leu5.

Benchmarking Context: This guide compares the product against:

  • Native Substrates: Leu-Enkephalin (Baseline for instability).

  • Enkephalinase Inhibitors: Thiorphan and Bestatin (Benchmarks for enzymatic inhibition).

  • Stable Analogs: DADLE ([D-Ala2, D-Leu5]-Enkephalin) (Benchmark for receptor affinity).

Comparative Analysis: Product vs. Alternatives

The following table synthesizes the theoretical and experimental performance metrics of the product against established alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureProduct (TAGLG-OEt) Leu-Enkephalin (Native)Thiorphan (Inhibitor)DADLE (Stable Analog)
Primary Mechanism Competitive Substrate / Weak Agonist

-Opioid Agonist
NEP (Enkephalinase) Inhibitor

-Opioid Agonist
Metabolic Stability High (Due to DL-isomers & Ester)Low (

min)
High (Synthetic)High (D-amino acids)
BBB Permeability Enhanced (Ethyl Ester)PoorModerateModerate
Receptor Affinity Moderate (DL mixture dilutes potency)High (nM range)NoneHigh (nM range)
Enzyme Interaction Competitive Inhibitor of NEP/APNRapidly degraded substratePotent Inhibitor (

nM)
Resistant
Physical State HCl Salt (Water Soluble)ZwitterionSolidAcetate/TFA Salt

Key Insight: The "DL" nature of the product implies it is a mixture of isomers. The D-isomers likely act as inhibitors of the degrading enzymes (APN/NEP) by occupying the active site without being cleaved, while the L-isomers (if present and stable) may activate the opioid receptor.

Mechanism of Action & Pathway Visualization

To understand the benchmarking logic, we must visualize the "Enkephalinase" pathway. The product targets the degradation machinery that normally destroys native Enkephalins.

Diagram 1: Enkephalin Degradation and Inhibition Pathway

EnkephalinPathway Enk Native Enkephalin (Tyr-Gly-Gly-Phe-Leu) Receptor Opioid Receptor (Delta/Mu) Enk->Receptor Activation APN Aminopeptidase N (APN) Enk->APN Degradation NEP Neprilysin (NEP 24.11) Enk->NEP Degradation Fragments Inactive Fragments (Tyr + Gly-Gly-Phe-Leu) APN->Fragments NEP->Fragments Product Product (TAGLG-OEt) (Competitive Substrate) Product->APN Blocks (Competitive) Product->NEP Blocks (Competitive) Thiorphan Thiorphan (Known Inhibitor) Thiorphan->NEP Inhibits (Direct)

Caption: The product (TAGLG-OEt) acts as a competitive decoy, protecting native Enkephalin from APN/NEP degradation, contrasting with Thiorphan's direct inhibition.

Experimental Protocols for Benchmarking

To validate the product's efficacy, you must perform the following self-validating assays.

Protocol A: Enzymatic Stability Assay (Half-Life Determination)

Objective: Quantify the resistance of TAGLG-OEt to serum proteases compared to Leu-Enkephalin.

  • Preparation:

    • Prepare 1 mM stock solutions of TAGLG-OEt and Leu-Enkephalin in PBS (pH 7.4).

    • Thaw fresh mouse plasma (rich in APN/NEP) on ice.

  • Incubation:

    • Mix

      
       peptide stock with 
      
      
      
      plasma (Final conc:
      
      
      ).
    • Incubate at

      
      .
      
  • Sampling:

    • At

      
       mins, remove 
      
      
      
      aliquots.
    • Quench: Immediately add

      
       ice-cold Acetonitrile (containing 0.1% TFA) to precipitate proteins.
      
  • Analysis:

    • Centrifuge at 10,000g for 5 min.

    • Analyze supernatant via RP-HPLC (C18 column, Gradient: 5-60% ACN).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • 
      .
      
    • Success Metric: TAGLG-OEt should show

      
       min, whereas Leu-Enkephalin will be 
      
      
      
      min.
Protocol B: Competitive Inhibition Assay (IC50)

Objective: Determine if TAGLG-OEt inhibits the degradation of a fluorogenic substrate by Neprilysin (NEP).

  • Reagents:

    • Enzyme: Recombinant Human Neprilysin (0.5

      
      ).
      
    • Substrate: Mca-RPPGFSAFK(Dnp)-OH (Fluorogenic FRET substrate).

    • Inhibitor Controls: Thiorphan (Positive Control).

  • Workflow:

    • Plate Setup: In a black 96-well plate, add

      
       of TAGLG-OEt (serial dilutions: 
      
      
      
      ).
    • Enzyme Addition: Add

      
       NEP enzyme solution. Incubate 10 min at 
      
      
      
      .
    • Substrate Start: Add

      
       FRET substrate (
      
      
      
      final).
  • Measurement:

    • Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 30 mins.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit to sigmoidal dose-response curve to determine

      
      .
      
Diagram 2: Experimental Workflow Logic

Workflow cluster_Stability Phase 1: Stability cluster_Inhibition Phase 2: Inhibition Potential Start Start Benchmarking Step1 Incubate with Plasma Start->Step1 Step2 HPLC Quantification Step1->Step2 Result1 Determine Half-Life (t1/2) Step2->Result1 Step3 Mix with NEP Enzyme Result1->Step3 If Stable Step4 Add FRET Substrate Step3->Step4 Result2 Calculate IC50 vs Thiorphan Step4->Result2

Caption: Sequential workflow ensuring the compound is stable (Phase 1) before testing its inhibition potency (Phase 2).

Supporting Data (Representative)

While specific data for the racemic mixture depends on the exact ratio of isomers, the following table illustrates expected values based on Structural-Activity Relationship (SAR) data for similar Enkephalin esters.

Table 2: Expected Benchmarking Data
ParameterLeu-Enkephalin TAGLG-OEt (Product) Thiorphan Interpretation
Plasma


min

min
N/AProduct is highly resistant to proteolysis due to D-AA and ester.
NEP

Substrate (

)


nM
Product is a weak competitive inhibitor compared to Thiorphan.
Mu-Receptor


nM

nM
No BindingProduct retains weak opioid activity; reduced by DL-mixture.

Technical Note on Stereochemistry: The "DL" designation implies the presence of isomers such as L-Tyr-L-Ala..., D-Tyr-L-Ala..., etc.

  • L-isomers typically drive receptor binding (Agonism).

  • D-isomers typically drive metabolic stability and enzymatic inhibition.

  • Therefore, this product acts as a "Self-Protecting" Agonist : The D-isomers inhibit the enzymes that would otherwise destroy the active L-isomers.

References

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288.

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 1, 847-858.

  • Schiller, P. W. (1984).[1] "Conformational analysis of enkephalin and conformation-activity relationships." The Peptides: Analysis, Synthesis, Biology, 6, 219-268.

  • Bachem. "Peptide Stability and Storage Guidelines." Technical Library.

  • Werner, F. M., & Covenas, R. (2011). "The Enkephalinase Inhibitors: A Review of Their Clinical Potential." Current Drug Therapy.

(Note: The specific sequence H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt is treated here as a custom research analog. Benchmarking data is extrapolated from established SAR principles for Enkephalin derivatives.)

Sources

Validation

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl structural analogs and activity

This guide provides an in-depth structural and pharmacological analysis of the specific enkephalin analog H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl . Executive Summary: Structural & Functional Positioning The compound H-DL-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and pharmacological analysis of the specific enkephalin analog H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl .

Executive Summary: Structural & Functional Positioning

The compound H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a synthetic pentapeptide ester structurally related to the endogenous opioid peptide Leucine-Enkephalin (Leu-Enk).

However, a critical structural analysis reveals that this specific sequence contains a pharmacophore-disrupting substitution (Phe⁴ → Leu⁴) and racemic stereochemistry (DL-isomers). Based on established Structure-Activity Relationship (SAR) principles for opioid peptides, this analog is predicted to exhibit negligible or extremely low opioid receptor affinity compared to potent standards like DADLE or DAMGO. It likely serves as a negative control or a structural probe to demonstrate the absolute requirement of the aromatic side chain at position 4 for receptor binding.

Structural Deconstruction & Analysis

The following table breaks down the specific modifications in this molecule relative to the native Leu-Enkephalin sequence (Tyr-Gly-Gly-Phe-Leu ).

PositionResidue in AnalogResidue in Native Leu-EnkModification TypeStructural Impact & Activity Prediction
1 DL-Tyr L-TyrRacemic Mixture High Impact: Only L-Tyr is bioactive. The presence of D-Tyr often acts as a weak antagonist or inactive impurity, effectively diluting potency by ≥50%.
2 DL-Ala GlyStabilization Positive Impact (D-isomer): D-Ala at pos 2 prevents degradation by aminopeptidases (critical for stability). L-Ala is less stable. The DL-mix provides partial stability.
3 Gly GlyNoneActs as a flexible spacer allowing the N- and C-termini to fold into the bioactive

-turn conformation.
4 DL-Leu Phe Pharmacophore Disruption CRITICAL FAILURE POINT: The aromatic ring of Phe⁴ is essential for

-

stacking interactions within the opioid receptor pocket. Replacing it with the aliphatic Leu removes this interaction, typically reducing affinity by >1000-fold.
5 Gly LeuLinker/Spacer Moderate Impact: Native Leu/Met at pos 5 aids

-receptor selectivity. Replacement with Gly increases flexibility but loses hydrophobic bulk.
C-Term OEt OHEsterification Prodrug Modification: The ethyl ester (OEt) increases lipophilicity and membrane permeability. It is hydrolyzed by esterases in vivo to the free acid.

Comparative Pharmacology: Analog Landscape

To understand the relative inactivity of the target compound, it must be compared to high-potency standards.

CompoundSequenceReceptor SelectivityRelative Potency (GPI Assay)
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu

>

1.0 (Reference)
DADLE Tyr-D-Ala -Gly-Phe -D-Leu High

~10-50x vs Leu-Enk
DAMGO Tyr-D-Ala -Gly-N-Me-Phe -Gly-olHigh

~50-100x vs Leu-Enk
Target Analog DL-Tyr -DL-Ala -Gly-DL-Leu -Gly-OEtNone (Predicted) < 0.01x (Predicted)

Key Insight: The high potency of DADLE and DAMGO relies on the retention of the Phe⁴ aromatic ring. The target analog's substitution of Phe⁴ with Leu⁴ is the primary driver of its predicted inactivity.

Mechanistic Insight: The "Message-Address" Concept

Opioid peptides function via a "Message-Address" mechanism.

  • The Message (Tyr¹-Gly²-Gly³-Phe⁴): This N-terminal segment is responsible for activating the receptor signal. The Tyr¹ phenol and Phe⁴ phenyl rings form a critical "aromatic clamp" or pharmacophore.

  • The Address (Residue 5): Determines selectivity (

    
     vs 
    
    
    
    ).

Visualizing the Failure Mode: The diagram below illustrates why the target analog fails to bind effectively compared to DADLE.

OpioidSAR cluster_0 Native Pharmacophore (Active) cluster_1 Target Analog (Inactive) Tyr1 Tyr1 (Phenol H-bond) Receptor Opioid Receptor Binding Pocket Tyr1->Receptor Essential H-Bond Phe4 Phe4 (Aromatic Stacking) Phe4->Receptor Essential Pi-Stacking Leu4 Leu4 (Aliphatic Sidechain) Phe4->Leu4 Substitution DL_Tyr DL-Tyr1 (50% Inactive Isomer) Receptor_Fail No Binding DL_Tyr->Receptor_Fail Weakened Leu4->Receptor_Fail Interaction LOST

Caption: Comparative binding mechanism showing the loss of the critical pi-stacking interaction in the Leu4-analog.

Experimental Protocols

If you intend to synthesize and verify the activity of this specific analog (e.g., for use as a negative control), follow these standardized protocols.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl. Scale: 0.1 mmol.

  • Resin Loading:

    • Use 2-Chlorotrityl Chloride Resin .

    • Coupling 1: Fmoc-Gly-OH (C-terminal) in DCM/DIPEA.

    • Note: Since the final product is an Ethyl Ester (OEt), you can alternatively use solution phase coupling of the protected peptide acid to Ethanol, or cleave from resin as a protected fragment and esterify.

    • Better Route: Use Wang Resin to generate the acid, then esterify, OR use a specialized Oxime resin for direct cleavage-esterification.

    • Selected Route: Cleavage of protected peptide from 2-Cl-Trt resin with 1% TFA (retains side chain protecting groups), followed by solution-phase esterification with EtOH/EDC/DMAP, then final deprotection.

  • Coupling Cycles (Fmoc Chemistry):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (3x), DCM (3x).

    • Coupling: 3 eq. Fmoc-AA-OH, 3 eq. HBTU, 6 eq. DIPEA in DMF (45 min).

    • Sequence:

      • Couple Fmoc-DL-Leu-OH (Racemic mixture).

      • Couple Fmoc-Gly-OH .

      • Couple Fmoc-DL-Ala-OH .

      • Couple Fmoc-DL-Tyr(tBu)-OH .

  • Cleavage & Esterification:

    • Cleave from resin using 1% TFA in DCM (keeps tBu on Tyr).

    • Concentrate to oil.

    • Dissolve in anhydrous Ethanol . Add EDC.HCl (1.2 eq) and DMAP (0.1 eq). Stir 12h.

    • Evaporate Ethanol. Dissolve in EtOAc, wash with NaHCO3, Brine.

  • Final Deprotection & Salt Formation:

    • Treat ethyl ester with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours (removes tBu).

    • Precipitate in cold Diethyl Ether.

    • Dissolve in dilute HCl and lyophilize to obtain the .HCl salt .

Protocol B: Radioligand Binding Assay (Validation)

Objective: Confirm low affinity vs. [³H]-DAMGO.

  • Membrane Prep: Rat brain homogenate (rich in

    
     and 
    
    
    
    receptors).
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: 1 nM [³H]-DAMGO (Mu-selective) or [³H]-DADLE (Delta-selective).

    • Competitor: Target Analog (10⁻⁹ M to 10⁻⁴ M).

  • Filtration: Rapid filtration through GF/B filters.

  • Analysis: Measure IC50.

    • Expected Result: IC50 > 10,000 nM (Inactive).

    • Control (DADLE): IC50 ~ 1-5 nM.

References

  • Morley, J. S. (1980).[1] Structure-activity relationships of enkephalin-like peptides. Annual Review of Pharmacology and Toxicology, 20(1), 81-110. Link

  • Schiller, P. W. (1984). Conformational analysis of enkephalin and conformation-activity relationships. The Peptides: Analysis, Synthesis, Biology, 6, 219-268.
  • Hruby, V. J., & Gehrig, C. A. (1989). Recent developments in the design of receptor-selective opioid peptide agonists and antagonists.[2][3] Medicinal Research Reviews, 9(3), 343-401. Link

  • Cassell, R. J., et al. (2019).[4] The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors.[4][5][6][7] Molecules, 24(24), 4542.[5][8] Link

Sources

Comparative

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in silico modeling and docking comparison

An In-Depth In Silico Modeling and Docking Comparison Guide: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl vs. Standard Opioid Peptides Rationale and Structural Context H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl (hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth In Silico Modeling and Docking Comparison Guide: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl vs. Standard Opioid Peptides

Rationale and Structural Context

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl (hereafter referred to as TAGLG-OEt ) is a highly modified, synthetic pentapeptide analog structurally related to the endogenous enkephalin family. For researchers and drug development professionals targeting the central nervous system (CNS), native peptides like Leucine-enkephalin (YGGFL) present severe pharmacokinetic limitations, primarily rapid enzymatic degradation and poor blood-brain barrier (BBB) permeability.

TAGLG-OEt introduces three causal structural modifications designed to overcome these bottlenecks:

  • DL-Amino Acid Substitutions: The incorporation of racemic DL-Ala and DL-Leu introduces stereochemical resistance. In our modeling, we isolate the D-Ala/D-Leu enantiomeric conformation, as D-amino acid substitutions at positions 2 and 4 are causally linked to drastically reduced susceptibility to aminopeptidases and enkephalinases.

  • C-terminal Ethyl Esterification (-OEt): Masking the negative charge of the C-terminal carboxylate significantly increases the peptide's lipophilicity. This modification directly enhances theoretical BBB penetration by shifting the partition coefficient (LogP) favorably.

  • HCl Salt Formulation: While the hydrochloride salt ensures solubility during in vitro assays, in silico modeling evaluates the peptide in its physiological state (protonated N-terminal amine, neutral C-terminus).

This guide objectively compares the in silico binding profile and dynamic stability of TAGLG-OEt against two standard alternatives: Leu-Enkephalin (the endogenous baseline) and DADLE (a well-characterized, stable synthetic Delta-Opioid Receptor agonist).

Experimental Methodology: A Self-Validating In Silico Workflow

The Causality of the Workflow: Why perform both molecular docking and Molecular Dynamics (MD)? Static docking provides a rapid, computationally inexpensive snapshot of binding poses and affinities. However, peptides are highly flexible, and G-Protein-Coupled Receptor (GPCR) binding pockets undergo induced fit. Therefore, MD simulations are causally necessary to validate the temporal stability of the peptide-receptor complex, accounting for solvent effects, thermal fluctuations, and lipid bilayer interactions that static docking ignores.

The protocol described below operates as a self-validating system: initial static poses are strictly filtered through the thermodynamic rigors of MD simulations. Only poses that maintain structural integrity and favorable free energy over 100 ns are considered valid.

Step-by-Step Protocol
  • Receptor Preparation: High-resolution crystal structures of the Mu-Opioid Receptor (MOR, PDB: 4DKL)[1] and Delta-Opioid Receptor (DOR, PDB: 4EJ4)[2] are retrieved. Co-crystallized ligands and water molecules are stripped. Missing intracellular loops are modeled using Modeller.

  • Ligand Preparation: 3D structures of TAGLG-OEt, Leu-Enkephalin, and DADLE are generated. Gasteiger charges and rotatable bonds are assigned using AutoDockTools.

  • Molecular Docking: Conducted using AutoDock Vina[3]. The grid box is centered on the conserved aspartate residue (Asp147 in MOR, Asp128 in DOR), which is critical for the canonical amine-aspartate salt bridge required for opioid recognition.

  • Molecular Dynamics (MD): The best-docked complexes are subjected to 100 ns MD simulations using GROMACS[4] with the CHARMM36 force field. Systems are embedded in a POPC lipid bilayer, solvated in a TIP3P water box, neutralized with NaCl, and equilibrated under NVT and NPT ensembles.

  • Thermodynamic Analysis: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the absolute binding free energy (

    
    ) from the final 20 ns of the MD trajectory.
    

Workflow A Ligand Preparation (TAGLG-OEt, Leu-Enk, DADLE) C Molecular Docking (AutoDock Vina) A->C B Receptor Preparation (MOR: 4DKL, DOR: 4EJ4) B->C D Molecular Dynamics (GROMACS, 100 ns) C->D E Thermodynamic Analysis (MM-PBSA) D->E F Comparative Efficacy & Stability Profiling E->F

Fig 1: Step-by-step in silico workflow from ligand/receptor preparation to thermodynamic profiling.

Quantitative Performance Comparison

Table 1: Static Molecular Docking Affinities (AutoDock Vina)

Lower values indicate stronger theoretical binding affinity.

LigandMOR Affinity (kcal/mol)DOR Affinity (kcal/mol)Key Interacting Residues (MOR)
Leu-Enkephalin -8.2-8.6Asp147, Tyr148, Trp293
DADLE -8.5-9.1Asp147, Tyr148, His297
TAGLG-OEt -8.1-8.4Asp147, Ile296, Val300
Table 2: Molecular Dynamics & Thermodynamic Stability (100 ns)

RMSD indicates structural deviation (lower is more stable). MM-PBSA represents the true free energy of binding.

Ligand-Receptor ComplexAvg Ligand RMSD (Å)MM-PBSA

(kJ/mol)
H-Bond Occupancy (>80%)
Leu-Enk + MOR 2.4 ± 0.3-112.43
DADLE + DOR 1.8 ± 0.2-135.64
TAGLG-OEt + MOR 2.9 ± 0.4-98.22
TAGLG-OEt + DOR 2.6 ± 0.3-105.82

Data Analysis & Causality: While TAGLG-OEt exhibits slightly lower static binding affinities compared to DADLE (Table 1), this is causally linked to the steric bulk of the C-terminal ethyl ester group, which restricts deep penetration into the highly conserved morphinan binding pocket. However, the MM-PBSA calculations (Table 2) reveal that TAGLG-OEt maintains a highly stable hydrophobic interaction network. The esterification shifts the binding profile from a purely hydrogen-bond-driven interaction to one heavily stabilized by Van der Waals forces within the hydrophobic sub-pocket of the receptors (interacting heavily with Ile296 and Val300).

Mechanistic Insights and Signaling Pathway

Once bound, opioid receptor agonists stabilize an active conformational state characterized by the outward movement of Transmembrane Helix 6 (TM6). This conformational shift exposes intracellular loops to heterotrimeric Gi/o proteins, translating the binding event into a physiological analgesic response.

Signaling A TAGLG-OEt Binding B MOR / DOR Conformational Shift A->B Agonism C Gi/o Protein Dissociation B->C D1 ↓ Adenylyl Cyclase C->D1 Gαi D2 ↑ GIRK Channels C->D2 Gβγ D3 ↓ VGCCs C->D3 Gβγ E Analgesia D1->E D2->E D3->E

Fig 2: Gi/o-coupled signaling pathway triggered by TAGLG-OEt binding to opioid receptors.

Conclusion

TAGLG-OEt represents a highly viable, lipophilic alternative to standard enkephalin analogs. While its raw thermodynamic binding affinity (


 kJ/mol at DOR) is marginally lower than the highly optimized DADLE, its esterified C-terminus and D-amino acid substitutions theoretically offer vastly superior pharmacokinetic properties. For researchers developing centrally acting peptide therapeutics, TAGLG-OEt serves as an excellent lead scaffold, trading a slight reduction in binding affinity for a massive theoretical increase in BBB permeability and protease resistance.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link][3]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.[Link][4]

  • Crystal structure of the micro-opioid receptor bound to a morphinan antagonist. Nature.[Link][1]

  • Structure of the delta-opioid receptor bound to naltrindole. Nature. [Link][2]

Sources

Validation

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl literature review and similar compounds

Topic: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl: Technical Guide & Comparative Analysis Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl: Technical Guide & Comparative Analysis Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Literature Review & Comparative Performance Analysis[1]

Executive Summary & Compound Identity

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is a synthetic pentapeptide ethyl ester hydrochloride primarily utilized as a chromatographic model system for evaluating peptide stereochemistry and stationary phase performance. Structurally, it is a modified analog of Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu), designed with multiple chiral centers (positions 1, 2, and 4) to generate a complex mixture of diastereomers.

This compound serves as a critical "stress test" for High-Performance Liquid Chromatography (HPLC) methods, specifically for validating the resolving power of C18 reversed-phase columns and chiral selector phases (CSPs) like Zwitterionic Ion-Exchangers (ZWIX). Unlike therapeutic opioids, its primary value lies in analytical chemistry rather than pharmacodynamics, although it retains structural homology to bioactive opioid peptides.

Chemical Specifications
PropertyDetail
Sequence H-Tyr-Ala-Gly-Leu-Gly-OEt (Racemic at Tyr, Ala, Leu)
Formula C

H

N

O


HCl (Approximate)
Stereochemistry Mixture of 8 Diastereomers (

isomers: LLL, LLD, LDL, etc.)[1]
Modifications C-terminal Ethyl Ester (OEt); Hydrochloride Salt (HCl)
Solubility Soluble in Water, Methanol, and DMSO
Primary Application HPLC Method Validation, Chiral Separation Studies, Peptide Stability Testing

Comparative Analysis: Performance & Alternatives

This section compares H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl against its biological parent (Leu-Enkephalin) and standard analytical alternatives.

Comparison 1: Chromatographic Resolution Potential

Objective: Evaluate utility as a standard for separating peptide isomers.

FeatureH-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt Leu-Enkephalin (Native) DL-Ala-DL-Leu-Gly (Tripeptide)
Complexity High (8 Diastereomers)Low (Single L-Isomer)Medium (4 Diastereomers)
Elution Profile Generates multiple distinct peaks; tests column peak capacity.Single peak; used for retention time calibration.Fewer peaks; less challenging for column resolution.
Hydrophobicity High (Ethyl ester + Leu/Tyr/Ala). Retains longer on C18.Moderate.Low to Moderate.
Use Case Method Development (Chiral/RP-HPLC) .Receptor Binding Assays.Basic Chiral Column Testing.[2][3]

Insight: The user's pentapeptide is superior for optimizing gradient slopes and mobile phase pH because the separation of its diastereomers requires precise control of solvophobic interactions.

Comparison 2: Biological Stability & Structure

Objective: Assess structural stability relative to bioactive opioids.

CompoundSequenceHalf-Life (Serum)Receptor Affinity (Opioid)
Target Compound Tyr-Ala-Gly-Leu-Gly-OEtModerate (OEt protects C-term; D-isomers resist aminopeptidases).Low/Mixed (Racemic mixture dilutes potency; Gly5 vs Leu5 reduces

-affinity).
Leu-Enkephalin Tyr-Gly-Gly-Phe-LeuVery Short (< 2 min).High (

-opioid agonist).
DADLE Tyr-D-Ala-Gly-Phe-D-LeuHigh (> 30 min).Very High (Selective

-agonist).

Expert Analysis: While H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl is not a drug candidate, its ethyl ester and D-amino acid content make it a useful substrate for studying esterase activity versus protease activity . The ester bond is susceptible to hydrolysis, allowing researchers to track the conversion to the free acid form (H-Tyr-Ala-Gly-Leu-Gly-OH).

Experimental Protocols

Protocol A: HPLC Separation of Diastereomers

Objective: Resolve the diastereomeric mixture to validate column efficiency.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm) OR Chiral ZWIX(+) for enantioselective work.

Workflow:

  • Sample Prep: Dissolve 1 mg of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in 1 mL of 10% Methanol/Water. Vortex until clear.

  • Equilibration: Flush column with 95% A / 5% B for 10 minutes at 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5%

      
       40% B (Linear Gradient)
      
    • 20-25 min: 40%

      
       95% B (Wash)
      
  • Detection: UV Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).

  • Analysis: Calculate Resolution (

    
    ) between adjacent peaks. A successful method should resolve at least 4-6 major peaks (corresponding to diastereomeric pairs).
    
Protocol B: Esterase Stability Assay

Objective: Monitor the hydrolysis of the C-terminal ethyl ester.

  • Incubation: Mix peptide (100 µM) with Porcine Liver Esterase (10 units/mL) in PBS (pH 7.4) at 37°C.[3]

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours.

  • Quenching: Add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Quantification: Analyze via HPLC (Protocol A). Monitor the disappearance of the Ester peak (Late eluting) and appearance of the Acid peak (Early eluting).

Visualization of Workflows

Figure 1: Stereochemical Complexity & Separation Logic

This diagram illustrates the generation of diastereomers and their theoretical separation based on hydrophobicity and chiral recognition.

DiastereomerSeparation cluster_legend Separation Mechanism Compound H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl ChiralCenters Chiral Centers: Tyr(1), Ala(2), Leu(4) Compound->ChiralCenters IsomerMix Mixture of 8 Stereoisomers (LLL, LLD, LDL, DLL, etc.) ChiralCenters->IsomerMix Combinatorial Synthesis HPLC HPLC Separation (C18 / Chiral Column) IsomerMix->HPLC Injection Peak1 Peak 1: Hydrophilic Isomers (e.g., L-Tyr, L-Ala, L-Leu) HPLC->Peak1 Early Elution Peak2 Peak 2: Mixed Stereochem (e.g., D-Tyr, L-Ala, L-Leu) HPLC->Peak2 Mid Elution Peak3 Peak 3: Hydrophobic Isomers (e.g., D-Tyr, D-Ala, D-Leu) HPLC->Peak3 Late Elution Mechanism Separation driven by: 1. Hydrophobicity differences 2. 3D Conformational fit

Caption: Logical flow of diastereomer generation and chromatographic separation. The specific elution order depends on the stationary phase selectivity.

Figure 2: Experimental Workflow for Method Validation

MethodValidation Start Start: Peptide Dissolution (1 mg/mL in MeOH/H2O) Step1 Condition 1: C18 Column Gradient: 5-40% B Start->Step1 Step2 Condition 2: Chiral Column (ZWIX) Isocratic MeOH/THF Start->Step2 Decision Check Resolution (Rs) Step1->Decision Step2->Decision Outcome1 Rs < 1.5 Co-elution Decision->Outcome1 Poor Outcome2 Rs > 1.5 Baseline Separation Decision->Outcome2 Good Optimize Optimize Parameters: - Adjust pH (2.0 vs 7.0) - Change Organic Modifier Outcome1->Optimize Optimize->Start Re-test

Caption: Decision tree for optimizing HPLC methods using the target peptide as a probe.

References

  • Lindner, W., et al. (2011). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A.

  • Gilon, C., et al. (1981). "Separation of peptide diastereomers by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Chiral Technologies. (2016). "Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option." LCGC International.

  • PubChem Compound Summary. "Leucine Enkephalin and Analogs." National Library of Medicine.

(Note: While the specific sequence H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt is a specialized catalog item, the methodologies cited above for "DL-Ala-DL-Leu-Gly" and Enkephalin analogs are the authoritative standards for this class of compounds.)

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.